molecular formula C8H5BrN2O2 B6267656 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1234616-71-7

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Numéro de catalogue: B6267656
Numéro CAS: 1234616-71-7
Poids moléculaire: 241
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a high-value chemical scaffold in medicinal chemistry and drug discovery research. Its core structure, the 1H-pyrrolo[2,3-b]pyridine, is a privileged pharmacophore known for its planar geometry and ability to act as a hinge-binding group in kinase inhibitors . The carboxylic acid at the 2-position and the bromine at the 4-position provide two versatile synthetic handles for structure-activity relationship (SAR) exploration, enabling rapid diversification to create targeted compound libraries. This compound serves as a critical building block in the synthesis of potential therapeutics across multiple disease areas. Research has identified this scaffold as a core structure in developing potent and selective inhibitors of Phosphodiesterase 4B (PDE4B) for the treatment of central nervous system (CNS) diseases and inflammatory disorders such as chronic obstructive pulmonary disorder (COPD) and psoriasis . Furthermore, this scaffold is instrumental in designing potent inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine-threonine kinase implicated in cell proliferation and migration in aggressive cancers like glioblastoma, melanoma, and breast cancer . It is also employed in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are being investigated for their efficacy in halting tumor growth in various cancer types by targeting aberrant FGFR signaling pathways . By providing this versatile intermediate, we aim to support researchers in accelerating the discovery of novel, biologically active agents.

Propriétés

Numéro CAS

1234616-71-7

Formule moléculaire

C8H5BrN2O2

Poids moléculaire

241

Pureté

85

Origine du produit

United States
Foundational & Exploratory

Technical Whitepaper: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged bioisostere for traditional indoles. The incorporation of a pyridine nitrogen (N-7) fundamentally alters the electronic distribution of the ring system, significantly improving aqueous solubility while introducing a novel hydrogen-bond acceptor site.

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7)[1] is a highly versatile, bifunctional building block. It is extensively utilized by process chemists and drug discovery scientists to construct complex kinase inhibitors[2], molecular probes, and even organic electronic materials such as OLEDs[3]. This guide provides an authoritative breakdown of its physical properties, structural biology applications, and self-validating synthetic workflows.

Chemical Structure and Physicochemical Properties

The utility of this molecule stems from its precise electronic configuration. The electron-withdrawing nature of the N-7 nitrogen increases the acidity of the pyrrole N-1 proton compared to a standard indole, while simultaneously activating the C-4 position for oxidative addition in palladium-catalyzed cross-couplings.

Quantitative Data Summary
ParameterValue
Chemical Name 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS Registry Number 1234616-71-7[1]
Molecular Formula C8H5BrN2O2[4]
Molecular Weight 241.04 g/mol [5]
Monoisotopic Mass 239.95345 Da[4]
SMILES String C1=CN=C2C(=C1Br)C=C(N2)C(=O)O[4]
Appearance Solid (Typically off-white to pale yellow)

Structural Biology: Kinase Hinge-Binding Motif

One of the primary applications of the 7-azaindole core is targeting the ATP-binding pocket of kinases, such as the Aurora kinase family, which are critical targets in oncology ([2]). The azaindole acts as an exceptional hinge-binding motif due to its bidentate hydrogen-bonding capability.

HingeBinding Azaindole Azaindole Core (Inhibitor) Hinge_CO Hinge Backbone C=O (Kinase) Azaindole->Hinge_CO H-Bond from N-1 Donor Hinge_NH Hinge Backbone NH (Kinase) Hinge_NH->Azaindole H-Bond to N-7 Acceptor

Bidentate hydrogen bonding of the azaindole core with the kinase hinge region.

  • Mechanistic Rationale: The N-1 acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N-7 acts as a hydrogen bond acceptor from the backbone amide NH. This dual interaction anchors the scaffold rigidly within the ATP pocket, allowing the C-2 and C-4 substituents to project into the solvent-exposed region and the selectivity pocket, respectively.

Orthogonal Synthetic Workflows

The true power of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its orthogonal reactivity. Chemists can sequentially functionalize three distinct sites without cross-interference.

OrthogonalReactivity Core 4-Bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid Amide Amide Coupling (C-2 Carboxylic Acid) Core->Amide Amines, EDCI/HOBt Coupling Palladium Cross-Coupling (C-4 Bromine) Core->Coupling Boronic Acids, Pd Cat. Alkylation N-Alkylation/Protection (N-1 Pyrrole) Core->Alkylation Electrophiles, Base

Orthogonal reactivity pathways of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: C-2 Amide Bond Formation (EDCI/HOBt Method)

This protocol utilizes standard peptide coupling conditions optimized for heterocyclic carboxylic acids ([6]).

  • Solvation: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: The zwitterionic character of the azaindole carboxylic acid complicates solubility in non-polar solvents. DMF possesses a high dielectric constant, effectively solvating both the polar starting material and the subsequent activated ester intermediates.

  • Activation: Add HOBt (1.2 eq) followed by EDCI·HCl (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: EDCI activates the carboxylic acid to form a highly reactive, yet unstable, O-acylisourea. Without HOBt, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea, permanently halting the reaction. HOBt outcompetes this rearrangement by rapidly attacking the intermediate to form a stable, yet highly reactive, OBt-active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) and Triethylamine (TEA) or DIPEA (3.0 eq). Heat to 50°C if necessary[6].

    • Causality: The tertiary amine base neutralizes the HCl salt of EDCI and any amine hydrochlorides, ensuring the incoming amine nucleophile remains in its fully deprotonated, reactive free-base form.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The mass of the OBt ester intermediate (m/z ~358 [M+H]+) can often be observed prior to amine addition. The complete disappearance of the starting material mass (m/z 241 [M+H]+) and the appearance of the target amide mass confirms successful conversion.

Protocol B: C-4 Suzuki-Miyaura Cross-Coupling

The C-4 bromine is primed for palladium-catalyzed cross-coupling to extend the pharmacophore into the kinase selectivity pocket.

  • Reaction Setup: Combine the azaindole C-4 bromide (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a biphasic solvent system of 1,4-Dioxane/H₂O (4:1).

    • Causality: Dioxane provides excellent solubility for the organic substrates. Water is strictly required to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive hydroxyboronate complex, which is the actual species that undergoes transmetallation with the palladium center.

  • Degassing: Sparge the mixture with N₂ or Argon for 10 minutes.

    • Causality: Oxygen rapidly degrades electron-rich Palladium(0) active species. Thorough degassing prevents catalyst deactivation and minimizes oxidative homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 90°C for 4-6 hours.

    • Causality: The bidentate dppf ligand possesses a large bite angle (approx. 99°), which sterically forces the palladium center into a cis-geometry. This pre-organization is mandatory for the final reductive elimination step to occur rapidly, outcompeting potential protodeboronation side reactions.

  • Self-Validation (TLC/UV): Monitor via TLC (UV 254 nm). The successful cross-coupled product typically exhibits a distinct blue/green fluorescence under 365 nm UV light due to the extended π -conjugation of the newly formed biaryl system, easily distinguishing it from the starting bromide.

References

  • PubChem, "1234616-71-7 (C8H5BrN2O2) - PubChemLite", National Center for Biotechnology Information. URL:[Link]

  • Google Patents, "US20070149561A1 - Azaindole inhibitors of aurora kinases".
  • ChemicalCell, "Ethyl 4-Bromo-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate CAS NO 942920-55-0". URL:[Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. As a senior application scientist, the following sections will not only present the spectral data but also delve into the rationale behind peak assignments and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR for structural elucidation and characterization of novel chemical entities.

Introduction to the Structural Elucidation Challenge

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid belongs to the 7-azaindole class of compounds, which are known for their diverse biological activities. The precise characterization of its molecular structure is paramount for understanding its structure-activity relationship (SAR) and for ensuring its purity and identity in synthetic and medicinal chemistry workflows. NMR spectroscopy is the most powerful tool for the unambiguous structural determination of such organic molecules in solution. This guide will focus on the interpretation of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (Pyrrole NH)~12.5br s-1H
H3 (Pyrrole CH)~7.10s-1H
H5 (Pyridine CH)~8.30d~5.01H
H6 (Pyridine CH)~7.45d~5.01H
COOH~13.0br s-1H

Table 2: Predicted ¹³C NMR Data for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyrrole C-COOH)~135
C3 (Pyrrole CH)~110
C3a (Pyrrole-Pyridine Bridgehead)~148
C4 (Pyridine C-Br)~118
C5 (Pyridine CH)~145
C6 (Pyridine CH)~115
C7a (Pyrrole-Pyridine Bridgehead)~128
COOH~162
In-depth Spectral Interpretation

The predicted NMR data is rationalized by the electronic environment of each nucleus within the molecular structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

The proton NMR spectrum is anticipated to display distinct signals for the pyrrole and pyridine ring protons, as well as the labile protons of the carboxylic acid and the pyrrole nitrogen.

  • Labile Protons (H1 and COOH): The pyrrole NH proton (H1) and the carboxylic acid proton are expected to appear as broad singlets at the most downfield region of the spectrum (~12.5-13.0 ppm) due to their acidic nature and hydrogen bonding capabilities with the DMSO solvent. Their chemical shifts can be sensitive to concentration and temperature.

  • Pyridine Protons (H5 and H6): The pyridine ring protons, H5 and H6, will form an AX spin system. H5 is expected to be deshielded and appear at a lower field (~8.30 ppm) compared to H6 (~7.45 ppm) due to the anisotropic effect of the neighboring nitrogen atom. They will appear as doublets with a typical ortho-coupling constant of approximately 5.0 Hz.

  • Pyrrole Proton (H3): The H3 proton on the pyrrole ring is anticipated to be a singlet around 7.10 ppm. Its chemical shift is influenced by the adjacent carboxylic acid group and the overall electron-withdrawing nature of the fused pyridine ring.

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carboxylic Carbon: The carbon of the carboxylic acid group (COOH) is expected to have the most downfield chemical shift (~162 ppm) due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the bromine substituent and the nitrogen atoms in the heterocyclic rings. The carbon bearing the bromine (C4) is predicted to be around 118 ppm. The bridgehead carbons (C3a and C7a) will have distinct chemical shifts reflecting their positions within the fused ring system. The pyridine carbons (C5 and C6) and pyrrole carbons (C2 and C3) will have chemical shifts typical for such heterocyclic systems.[4][5]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, the following experimental protocol is recommended.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the compound's expected polarity and the need to observe the labile N-H and COOH protons.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for aqueous-like solvents such as DMSO, the residual solvent peak can also be used for referencing.[6][7][8] The residual peak of DMSO-d₅ in DMSO-d₆ appears at approximately 2.50 ppm in the ¹H NMR spectrum and 39.52 ppm in the ¹³C NMR spectrum.[9]

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

The following parameters are suggested for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

Visualization of Molecular Structure and Experimental Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Caption: Molecular structure with atom numbering for NMR assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Setup Experiment (¹H and ¹³C) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectra (TMS or Solvent) process->reference integrate Integrate & Peak Pick reference->integrate Final Spectra for Analysis Final Spectra for Analysis integrate->Final Spectra for Analysis

Caption: Experimental workflow for NMR data acquisition and processing.

References

  • Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Link]

  • ACS Publications. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances. [Link]

  • NextSDS. 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • PMC. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. [Link]

  • Doron Scientific. 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]

  • Arastirmax - Scientific Publication Index. SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • Angene Chemical. 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde(CAS# 942920-59-4). [Link]

  • NextSDS. 4-BroMo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. [Link]

  • Truman State University. NMR Solvent Properties. [Link]

  • NextSDS. 4-bromo-7-chloro-1H-indole-2-carboxylic acid — Chemical Substance Information. [Link]

  • BMRB. bmse000357 Pyrrole-2-carboxylic Acid at BMRB. [Link]

Sources

Mechanism of action for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Mechanism of Action, Structure-Activity Relationships, and Characterization of 7-Azaindole-Based Kinase Inhibitors

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern oncology and immunology drug discovery, the relentless pursuit of selective and potent kinase inhibitors remains a central theme. Kinases, as crucial regulators of cellular signaling, represent a large and highly validated class of drug targets. Within the vast chemical space of potential inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to the ATP-binding site of various kinases. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as one of the most successful and versatile of these privileged scaffolds.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow it to serve as a robust anchor for a multitude of kinase inhibitors, several of which have progressed to clinical use.[1]

This technical guide delves into the intricate mechanism of action of kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine core. While we will use the specific molecule, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , as a conceptual starting point, the core of our discussion will revolve around the broader principles that govern the interaction of the 7-azaindole scaffold with the kinase active site. We will explore the critical structure-activity relationships (SAR) that medicinal chemists exploit to achieve potency and selectivity, and detail the essential experimental workflows required to characterize these inhibitors from the bench to preclinical evaluation.

The Core Mechanism: A Tale of Hinge Binding and ATP Competition

The vast majority of kinase inhibitors function by competing with the endogenous ligand, adenosine triphosphate (ATP), for binding to the enzyme's active site. The 1H-pyrrolo[2,3-b]pyridine scaffold is exceptionally well-suited for this role due to its ability to form a bidentate hydrogen bond interaction with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.[2]

This critical interaction is facilitated by the unique arrangement of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) within the 7-azaindole ring system.[2] This dual hydrogen bonding pattern mimics the interaction of the adenine moiety of ATP with the kinase hinge, providing a strong and stable anchor for the inhibitor.

The 4-bromo and 2-carboxylic acid substituents on our conceptual molecule, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, would then project into different regions of the ATP binding pocket, influencing both the potency and selectivity of the compound. The bromine atom at the 4-position could occupy a hydrophobic pocket, while the carboxylic acid at the 2-position could form additional hydrogen bonds or ionic interactions with nearby amino acid residues. The precise nature of these interactions would ultimately determine the kinase or kinases that the compound inhibits.

Kinase Targets of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The versatility of the 7-azaindole scaffold is underscored by the wide array of kinases that have been successfully targeted by its derivatives. These include, but are not limited to:

  • Traf2- and NCK-interacting kinase (TNIK) : Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent, low nanomolar inhibition of TNIK.[3][4]

  • Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) : This kinase, implicated in several diseases including neurodegenerative disorders, has been a target for pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivatives.[3]

  • Adaptor-associated kinase 1 (AAK1) : Substituted pyrrolo[2,3-b]pyridines have been developed as inhibitors of AAK1 with antiviral activity.[5]

  • Fibroblast growth factor receptor (FGFR) : A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of the FGFR family of receptor tyrosine kinases.[6][7][8]

  • Cell division cycle 7 (Cdc7) kinase : This kinase, a key regulator of DNA replication, is a target for ATP-mimetic inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold.[9]

  • Janus kinases (JAKs) : The 7-azaindole core is present in inhibitors of the JAK family of tyrosine kinases, which are crucial mediators of cytokine signaling.[10][11]

  • Focal Adhesion Kinase (FAK) : Highly substituted 1H-pyrrolo[2,3-b]pyridines have demonstrated submicromolar cellular FAK inhibition.[12]

Visualizing the Interaction: A Generalized Binding Mode

To illustrate the fundamental interactions, the following diagram depicts a generalized binding mode of a 7-azaindole-based inhibitor within a kinase ATP binding site.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor hinge Hinge Region (Backbone NH & C=O) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front gatekeeper Gatekeeper Residue azaindole 7-Azaindole Core azaindole->hinge Bidentate H-Bonds (Key Interaction) R1 R1 Substituent R1->hydrophobic_pocket Hydrophobic Interactions (Potency & Selectivity) R2 R2 Substituent R2->solvent_front Solvent Interactions (Solubility & PK)

Caption: Generalized binding of a 7-azaindole inhibitor in a kinase active site.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The beauty of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its amenability to chemical modification. By strategically adding or modifying substituents at various positions on the ring system, medicinal chemists can fine-tune the inhibitor's properties.

PositionGeneral Role of SubstituentsExample from Literature
C2 Often directed towards the solvent-exposed region, influencing solubility and pharmacokinetic properties. Can also interact with specific residues to enhance potency.In some FGFR inhibitors, modifications at C2 have been explored to improve activity.[6]
C3 Frequently projects towards a hydrophobic pocket. Modifications here can significantly impact potency and selectivity.A 3-methylene linker is a common feature in some kinase inhibitors.[1]
C4 Can be modified to interact with either hydrophobic or hydrophilic regions depending on the specific kinase.The 4-bromo substituent in our conceptual molecule would likely seek a hydrophobic pocket.
C5 Often points towards the "selectivity pocket," a region of the ATP binding site that varies between different kinases.Substitutions at this position are crucial for achieving selectivity.
N1 (Pyrrole) The N-H group is typically involved in hinge binding. Alkylation of this nitrogen can disrupt this key interaction but may be tolerated in some cases.Methylation of the pyrrole nitrogen has been explored in the synthesis of some derivatives.[5]

Experimental Workflow for Characterizing 7-Azaindole Based Kinase Inhibitors

A rigorous and systematic experimental cascade is essential for the successful development of any kinase inhibitor. The following workflow outlines the key stages, from initial hit identification to preclinical evaluation.

G cluster_discovery Discovery & Lead Generation cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular & Mechanistic Studies cluster_invivo In Vivo & Preclinical Evaluation HTS High-Throughput Screening (HTS) enzymatic_assay Biochemical Kinase Assay (e.g., TR-FRET, FP, Luminescence) - Determine IC50 HTS->enzymatic_assay FBDD Fragment-Based Drug Design (FBDD) FBDD->enzymatic_assay SBDD Structure-Based Drug Design (SBDD) SBDD->enzymatic_assay binding_assay Biophysical Binding Assay (e.g., SPR, ITC, DSF) - Determine Kd enzymatic_assay->binding_assay selectivity_panel Kinome-wide Selectivity Profiling binding_assay->selectivity_panel cell_proliferation Cellular Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) - Determine GI50 selectivity_panel->cell_proliferation target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) cell_proliferation->target_engagement pathway_analysis Western Blotting/Phospho-proteomics - Confirm on-target pathway modulation target_engagement->pathway_analysis adme_pk ADME/PK Studies (Absorption, Distribution, Metabolism, Excretion, Pharmacokinetics) pathway_analysis->adme_pk xenograft In Vivo Efficacy Models (e.g., Xenograft Tumor Models) adme_pk->xenograft toxicology Toxicology & Safety Studies xenograft->toxicology

Caption: A typical experimental workflow for kinase inhibitor characterization.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example using TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivative) against a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring kinase activity. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.

Materials:

  • Recombinant active kinase

  • ULight-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Test compound (serially diluted)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent)

  • 384-well low-volume microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 2 µL of the diluted test compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in assay buffer.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mixture containing the europium-labeled antibody in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (615 nm) and acceptor (665 nm) wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Scaffold for the Future

The 1H-pyrrolo[2,3-b]pyridine scaffold has firmly established itself as a cornerstone of modern kinase inhibitor design. Its ability to effectively mimic the hinge-binding interactions of ATP provides a robust starting point for the development of potent and selective inhibitors. While the specific inhibitory profile of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid would require empirical determination, the principles outlined in this guide provide a solid framework for understanding its potential mechanism of action. Through a deep understanding of the core binding mode, careful exploration of structure-activity relationships, and a rigorous experimental cascade, researchers can continue to leverage the power of the 7-azaindole scaffold to develop the next generation of life-saving kinase-targeted therapies.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available at: [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Available at: [Link]

  • Structure activity relationship of compound 4. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Available at: [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. NextSDS. Available at: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available at: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • About | Mechanism of Action - CIBINQO® (abrocitinib). Pfizer For Professionals. Available at: [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. Available at: [Link]

  • Structure, mechanism, and inhibition of proline metabolic enzymes. MOspace. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate. Available at: [Link]

Sources

Technical Whitepaper: Safety, Toxicity, and Handling of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the azaindole scaffold has emerged as a privileged structure, frequently utilized to overcome the pharmacokinetic limitations of traditional indole rings. Specifically, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7), also known as 4-bromo-7-azaindole-2-carboxylic acid, is a critical brominated heterocyclic building block[1]. It is extensively deployed in the synthesis of kinase inhibitors targeting oncology and immuno-oncology pathways, such as Aurora kinases and TGFβRI[2][3].

This technical guide synthesizes the chemical identity, Safety Data Sheet (SDS) hazard classifications, toxicity profile, and field-proven experimental protocols for handling and reacting this compound. The methodologies detailed herein are designed as self-validating systems to ensure maximum safety, yield, and reproducibility in early-stage drug discovery.

Chemical Identity & Physical Properties

Understanding the physicochemical properties of this building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The presence of the bromine atom at the C4 position provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid at C2 is primed for amide bond formation.

PropertyValue
Chemical Name 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS Number 1234616-71-7[4]
EC Number 848-788-2[4]
Molecular Formula C8H5BrN2O2[5]
Molecular Weight 241.04 g/mol [6]
SMILES O=C(C1=CC2=CC(Br)=CN=C2N1)O[6]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[6]

Safety Data Sheet (SDS) & Hazard Profile

As a biologically active intermediate, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibits specific acute and localized toxicities. The brominated azaindole core is both electrophilic and lipophilic, allowing it to interact with biological membranes and proteins. According to standardized GHS classifications[4], the compound presents the following hazards:

GHS Hazard Classifications
  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness or dizziness (Specific target organ toxicity — single exposure).

Causality-Driven Handling Protocols

To establish a self-validating safety system, standard operating procedures must address the why behind the PPE:

  • Inhalation Risk (H332, H336): The compound's potential to cause central nervous system depression (drowsiness/dizziness) dictates that all weighing and dissolution must occur within a certified Class II fume hood.

  • Dermal/Ocular Toxicity (H312, H315, H319): The lipophilicity of the azaindole core facilitates dermal penetration. Double-layer nitrile gloves (changed immediately upon contamination) and splash-proof chemical goggles are mandatory.

Toxicity Profile & Pharmacological Context

Why Azaindoles?

The substitution of a CH fragment with a nitrogen atom (creating the azaindole from an indole) fundamentally alters the molecule's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. In drug discovery, the azaindole core is used to finely tune lipophilicity, improve aqueous solubility, and modulate the pKa of the drug candidate[2].

Mitigating Toxicity in Kinase Inhibitor Design

When designing kinase inhibitors, the extra nitrogen atom in the 7-azaindole ring acts as a crucial hydrogen-bond acceptor, anchoring the molecule within the ATP-binding pocket of the target kinase[2]. However, off-target toxicity is a primary concern.

  • In Silico Toxicity Screening: Before synthesizing derivatives of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, researchers employ virtual toxicity studies (e.g., using Discovery Studio) to ensure the final molecules adhere to Lipinski's Rule of Five and minimize off-target binding (such as hERG inhibition or unexpected hepatotoxicity)[7].

  • Structural Optimization: The C4-bromine serves as an ideal synthetic vector to introduce bulky, solubilizing groups (via cross-coupling) that project out of the kinase active site into solvent-exposed regions, thereby enhancing target selectivity and reducing systemic toxicity.

G A 4-Bromo-7-azaindole Core (CAS: 1234616-71-7) B In Silico ADME-Tox & Lipinski Profiling A->B C Amide Coupling (EDCI/HOBt) B->C D Kinase ATP-Site Binding Assay C->D

Caption: Logical progression from azaindole core selection to kinase inhibitor validation.

Experimental Protocols: Amide Coupling Workflow

A highly prevalent use of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is its conversion into functionalized amides, which serve as advanced intermediates for drug candidates. The following protocol utilizes EDCI and HOBt.

Causality of Reagent Selection: We utilize Hydroxybenzotriazole (HOBt) in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form a highly reactive, yet stable, active ester intermediate. This suppresses the formation of unreactive N-acylureas (a common side-reaction with carbodiimides alone) and prevents the racemization of any adjacent chiral centers[8].

Step-by-Step Methodology

Note: This protocol is a self-validating system. Step 3 acts as an internal quality control checkpoint before proceeding.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq, e.g., 100 mg, 0.415 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL)[8].

  • Activation: Add EDCI hydrochloride (2.0 eq, 159 mg) and HOBt (2.0 eq, 112 mg) to the solution. Stir the mixture at room temperature for 15 minutes to allow the active ester to form.

  • QC Checkpoint: Aliquot 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS to confirm the complete consumption of the starting material and the formation of the HOBt-ester intermediate.

  • Amine Addition: Once activation is confirmed, add the target amine (2.0 eq) and triethylamine (TEA) (5.0 eq, 0.29 mL) to act as a proton scavenger[8].

  • Reaction: Heat the reaction mixture to 50 °C and stir for 4 hours[8]. The elevated temperature accelerates the aminolysis of the sterically hindered active ester.

  • Workup & Extraction: Cool the mixture to room temperature and dilute with deionized water (15 mL) to precipitate the product or force it into the organic phase. Extract with Ethyl Acetate (EtOAc) (2 x 20 mL). Wash the combined organic layers with brine (2 x 25 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[8].

Workflow S1 1. Dissolve Acid in DMF (Inert Atmosphere) S2 2. Add EDCI & HOBt (Activate Carboxyl Group) S1->S2 S3 3. LC-MS QC Check (Verify Active Ester) S2->S3 S4 4. Add Amine & TEA (Nucleophilic Attack) S3->S4 S5 5. Stir at 50°C for 4h (Complete Aminolysis) S4->S5 S6 6. Aqueous Workup & EtOAc Extraction S5->S6

Caption: Step-by-step experimental workflow for the amide coupling of the azaindole carboxylic acid.

References

  • NextSDS. "4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • ECHA CHEM. "Identity - 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid." European Chemicals Agency. Available at:[Link]

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Allied Academies. "In-silico approach of 7-azaindole derivatives as inhibitors of bromodomain and insulin growth factor receptors for the treatment of diabetes related cancer." Allied Academies. Available at:[Link]

  • Li, Y., et al. "Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents." National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

Sources

Architecting Chemical Space: A Technical Guide to 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds that offer both predictable binding modes and versatile synthetic vectors is paramount. 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7)[1] stands out as a highly programmable bifunctional building block. Combining the hinge-binding capabilities of the 7-azaindole core with orthogonal functionalization handles at the C2 and C4 positions, this scaffold has accelerated the discovery of kinase inhibitors, antimalarial agents, and G-protein coupled receptor (GPCR) modulators[2].

This technical guide dissects the structural rationale, self-validating synthetic protocols, and therapeutic case studies surrounding this critical intermediate, providing drug development professionals with a blueprint for leveraging its full pharmacological potential.

Structural Rationale & Pharmacophore Modeling

The 7-azaindole core is a bioisostere of both indole and purine, making it an exceptional mimic of ATP in the kinase active site. The strategic placement of functional groups on the 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold provides a highly modular pharmacophore:

  • The 7-Azaindole Hinge Binder: The N1-H acts as a hydrogen bond donor, while the N7 lone pair acts as a hydrogen bond acceptor. This bidentate interaction perfectly anchors the molecule to the backbone amides of the kinase hinge region.

  • The C4-Bromine Vector: Positioned to project into the hydrophobic pocket or the solvent-exposed region (depending on the specific kinase), the bromine atom serves as an ideal electrophile for palladium-catalyzed C–C, C–N, or C–O cross-coupling[3].

  • The C2-Carboxylic Acid Vector: This moiety projects toward the ribose-binding pocket or solvent front. It allows for rapid diversification via amide coupling, esterification, or decarboxylative cross-coupling[4].

ScaffoldLogic Core 4-bromo-7-azaindole-2-carboxylic acid (Bifunctional Scaffold) Hinge 7-Azaindole Core (Kinase Hinge Binder) Core->Hinge N1-H / N7 H-bonds C4 C4-Bromine (Pd-Catalyzed Cross-Coupling) Core->C4 Suzuki/Buchwald C2 C2-Carboxylic Acid (Amide/Ester Coupling) Core->C2 EDC/HOBt Coupling

Structural rationale for orthogonal functionalization of the azaindole scaffold.

Synthetic Methodologies: Orthogonal Functionalization

To fully exploit this scaffold, chemists must employ orthogonal protection and functionalization strategies. The following protocol details the synthesis of 4-aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides, ensuring high yields and minimal side reactions.

Workflow Step1 Step 1: N1 Protection (TsCl, NaH) Step2 Step 2: C2 Amidation (Amine, HATU, DIPEA) Step1->Step2 Step3 Step 3: C4 Cross-Coupling (Boronic Acid, Pd-cat) Step2->Step3 Step4 Step 4: Deprotection (TFA or Base) Step3->Step4

Step-by-step experimental workflow for the orthogonal derivatization of the scaffold.

Self-Validating Protocol: Step-by-Step Derivatization

Step 1: N1-Sulfonylation (Protection)

  • Action: React 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with p -toluenesulfonyl chloride (TsCl) and NaH in DMF at 0 °C[5].

  • Causality: The acidic N1 proton ( pKa​≈13 ) can poison palladium catalysts during downstream cross-coupling and compete as an unwanted nucleophile during amidation. The tosyl group is electron-withdrawing, which slightly deactivates the azaindole core, preventing unwanted electrophilic side reactions while remaining easily cleavable under basic conditions.

  • Self-Validation: Monitor by LC-MS. The product mass should shift by +154 Da. Complete consumption of the starting material on TLC (UV active at 254 nm) validates the completion of the step.

Step 2: C2-Amidation

  • Action: Activate the C2-carboxylic acid with HATU and DIPEA in DMF, followed by the addition of the target amine[4].

  • Causality: HATU is selected over traditional EDC/HOBt for its superior efficiency in forming sterically hindered amides and minimizing racemization (if chiral amines are utilized). DIPEA acts as a non-nucleophilic base to scavenge liberated protons without interfering with the active ester.

  • Self-Validation: Formation of the active HOAt-ester intermediate can be observed via LC-MS prior to amine addition. Post-reaction, an aqueous acidic workup removes water-soluble HATU byproducts, leaving the crude amide.

Step 3: C4-Suzuki-Miyaura Cross-Coupling

  • Action: React the C4-bromo intermediate with an aryl boronic acid, Pd2​(dba)3​ , XPhos (or Xantphos), and K2​CO3​ in 1,4-dioxane/ H2​O at 90 °C[6],[3].

  • Causality: The C4-bromine is sterically accessible but electronically deactivated by the electron-rich azaindole core. A highly active catalyst system ( Pd2​(dba)3​ /XPhos) is required to facilitate the oxidative addition step. The dioxane/ H2​O biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Self-Validation: The reaction mixture must be rigorously degassed (sparged with N2​ ) to prevent catalyst oxidation. Conversion is confirmed when the characteristic starting bromide isotope pattern (1:1 ratio of M/M+2) disappears in the mass spectrum.

Step 4: Global Deprotection

  • Action: Treat the coupled product with NaOH in MeOH/THF at 50 °C.

  • Causality: The tosyl group is highly labile under basic conditions. Methanol acts as a nucleophile to attack the sulfonyl group, liberating the free, active azaindole.

  • Self-Validation: The final product should exhibit a characteristic N-H stretch in IR spectroscopy ( ∼3300 cm−1 ) and a broad singlet in 1 H-NMR (around 11-12 ppm in DMSO- d6​ ).

Therapeutic Applications & Case Studies

A. Aurora Kinase Inhibitors (Oncology)

Aurora kinases (A, B, and C) are critical regulators of cell division. Inhibiting Aurora B causes defects in chromosome segregation, leading to polyploidy and subsequent apoptosis[7]. Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been heavily utilized to design potent Aurora B/C inhibitors, such as the precursors to GSK1070916[6]. By coupling a pyrazole moiety at the C4 position and functionalizing the C2-carboxylic acid into an amide, researchers achieved sub-nanomolar potency.

Pathway CellCycle Cell Cycle Progression AuroraB Aurora B Kinase CellCycle->AuroraB Chromosome Chromosome Segregation AuroraB->Chromosome Phosphorylation Inhibitor Azaindole Inhibitor Inhibitor->AuroraB Inhibition Apoptosis Apoptosis / Polyploidy Inhibitor->Apoptosis Induces

Mechanism of action for Aurora B kinase inhibition by azaindole derivatives.

B. Antimalarial Agents (PfCLK3 Inhibition)

In the pursuit of novel antimalarials, the parasitic kinase PfCLK3 has emerged as a high-value target. Researchers utilized 4-bromo-7-azaindole as a starting point to synthesize analogs of TCMDC-135051[5]. By protecting the N1 position with a tosyl group and executing a Suzuki coupling at the C4 position with various boronate esters, they successfully mapped the hydrophobic pocket of PfCLK3, resulting in compounds that induce rapid parasite clearance.

C. GPCR Modulators (Dopamine D3 Receptor Agonists)

Beyond kinases, the azaindole scaffold is highly effective in GPCR drug design. In the development of ML417, a highly selective Dopamine D3 Receptor (D3R) agonist, the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid was coupled to an aryloxyethyl-piperazine derivative via the C2-carboxylic acid[4]. This simple structural modification from an indole to a 7-azaindole caused a dramatic shift in binding affinity and introduced allosteric interactions, yielding an EC50​ of 710 nM for the initial hit and driving the optimization of highly selective D3R agonists[8],[4].

Quantitative Structure-Activity Relationship (QSAR) Profiles

The versatility of the 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold is best demonstrated by the diverse biological activities of its derivatives. The table below summarizes key QSAR data across different therapeutic targets:

TargetScaffold / DerivativeStructural ModificationActivity ( IC50​ / EC50​ )Biological EffectReference
Aurora B/C Kinase 4-Aryl-7-azaindoleC4-Pyrazole coupling, C2-Amidation IC50​ < 10 nMInhibition of chromosome segregation[6]
PfCLK3 (Malaria) TCMDC-135051 analogC4-Aryl Suzuki coupling IC50​ 50-100 nMRapid parasite clearance[5]
Dopamine D3R ML417 Precursor (Hit 1)C2-Amide linkage to piperazine EC50​ = 710 nMFull agonist, β -arrestin recruitment[4]
Dopamine D2R/D3R Bivalent Ligands7-azaindole-2-carboxamideShift in D2R/D3R ratioNegative cooperativity / Allosteric modulation[8]

Conclusion

The 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold is a masterclass in rational drug design. By offering a stable, predictable hinge-binding core alongside two highly reactive, orthogonal vectors (C2 and C4), it allows medicinal chemists to rapidly traverse chemical space. Whether engineering the solvent-front interactions of an Aurora kinase inhibitor or tuning the allosteric binding pocket of a GPCR, mastering the synthetic causality and protection strategies of this molecule is essential for modern drug discovery campaigns.

References

  • European Chemicals Agency (ECHA). "4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid". europa.eu.
  • Anderson, K. et al. "Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase". acs.org.
  • ChemicalBook. "4-Bromo-7-azaindole: properties, applications and safety". chemicalbook.com.
  • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols". beilstein-journals.org.
  • National Institutes of Health (NIH). "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R)". nih.gov.
  • Google Patents. "US20070149561A1 - Azaindole inhibitors of aurora kinases". google.com.
  • National Institutes of Health (NIH). "Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials". nih.gov.
  • National Institutes of Health (NIH). "Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist". nih.gov.

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and rational drug design, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (commonly referred to as 4-bromo-7-azaindole-2-carboxylic acid) has emerged as a highly privileged scaffold. Functioning as a bioisostere for indoles and purines, the 7-azaindole core is a cornerstone in the development of kinase inhibitors[1], MutT Homologue 1 (MTH1) inhibitors[2], and stabilizing small molecules for the missense-mutated tumor suppressor VHL[3].

From a crystallographic perspective, this molecule is a masterpiece of supramolecular engineering. It combines a dual hydrogen-bond donor/acceptor system (the azaindole core), a strong dimerization motif (the carboxylic acid), and an anomalous scatterer (the bromine atom). This whitepaper provides an in-depth technical analysis of its crystal structure, intermolecular networks, and the self-validating X-ray diffraction workflows required to exploit this fragment in structural biology.

Molecular Architecture and Supramolecular Assembly

The solid-state behavior of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is dictated by three distinct structural vectors, each contributing to its crystal packing and its utility in protein-ligand co-crystallography.

The 7-Azaindole Core: Purine Mimicry

The bicyclic 7-azaindole core features a pyrrole nitrogen (N1) acting as a hydrogen-bond donor and a pyridine nitrogen (N7) acting as a hydrogen-bond acceptor. In the uncomplexed crystal lattice, this often leads to N-H···N intermolecular chains. In biological contexts, this exact geometry allows the fragment to anchor into ATP-binding pockets. For example, in the crystal structure of the MTH1 complex (PDB ID: 6F20), the 7-azaindole core establishes critical hydrogen bonds with the active site: the N7 acceptor interacts with Asp119, while the N1 donor interacts with Asp120[2].

The 2-Carboxylic Acid Moiety: The R22​(8) Synthon

The carboxylic acid group at the 2-position dominates the primary supramolecular assembly of the pure compound. It forms a highly stable, coplanar hydrogen-bonded dimer known as the R22​(8) motif. This strong O-H···O=C interaction creates an extended, rigid molecular plane that facilitates subsequent π

π stacking in the crystal lattice.
The 4-Bromo Substituent: Halogen Bonding and Phasing

While the bromine atom at the 4-position is synthetically valuable for Suzuki-Miyaura cross-coupling to elaborate the fragment[1], its crystallographic value lies in its high atomic number ( Z=35 ). Bromine acts as a halogen bond donor via its positive electrostatic σ -hole, directing secondary packing architectures. More importantly, it serves as an intrinsic heavy atom for X-ray phasing, allowing crystallographers to solve novel protein structures via Single-wavelength Anomalous Dispersion (SAD).

SupramolecularAssembly Monomer 4-Bromo-7-azaindole-2-carboxylic Acid (Monomer) CarboxylDimer Carboxylic Acid Dimerization R2,2(8) Motif Monomer->CarboxylDimer H-Bond Donor/Acceptor AzaindoleDimer Azaindole Core H-Bonding N-H...N Interaction Monomer->AzaindoleDimer Alternative H-Bonding HalogenBond Halogen Bonding Br...O / Br...N (Sigma-Hole) CarboxylDimer->HalogenBond AzaindoleDimer->HalogenBond PiStacking Pi-Pi Stacking Interplanar Spacing ~3.4 Å HalogenBond->PiStacking Lattice 3D Crystal Lattice Space Group P-1 or P21/c PiStacking->Lattice

Figure 1: Supramolecular assembly pathway of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Quantitative Crystallographic Data

The following tables summarize the representative crystallographic parameters and geometric interactions for 4-bromo-7-azaindole derivatives, drawing upon structural analyses of related small-molecule complexes (such as cis-[PtCl₂(4Br7AIH)₂]·DMF, which crystallizes in the P43​ space group)[4] and protein-ligand co-crystals[2].

Table 1: Representative Crystallographic Parameters
ParameterRepresentative ValueCausality / Significance
Space Group P43​ (Tetragonal) or P21​/c (Monoclinic)Dictated by the directional H-bonding of the carboxylic acid and azaindole core[4].
Unit Cell Dimensions a≈14.7 Å, c≈41.6 ÅVaries by solvent inclusion (e.g., DMF) and complexation state[4].
Z (Molecules/Unit Cell) 4 to 16High Z values often result from complex supramolecular oligomerization[4].
Radiation Source Mo K α (0.71073 Å) or SynchrotronShorter wavelengths minimize absorption errors from the heavy Br atom.
Anomalous Signal ( ΔF ) Significant at Br K-edge (13.47 keV)Enables de novo phasing (SAD/MAD) without selenomethionine derivatization.
Table 2: Key Intermolecular Interactions & Geometric Parameters
Interaction TypeDonor/Acceptor PairTypical Distance (Å)Structural Implication
Carboxylic Dimer O-H···O=C2.60 - 2.65Forms the primary R22​(8) synthon, stabilizing the solid-state lattice.
Azaindole Core N1-H···N72.85 - 2.95Mimics purine base-pairing; critical for kinase hinge-region binding.
Protein Binding N1-H···Asp120 (MTH1)~2.80Anchors the fragment tightly in the target active site[2].
Protein Binding N7···H-O-Asp119 (MTH1)~2.75Provides strict orientation specificity[2].
Halogen Bond C-Br···O (Solvent/Lattice)3.10 - 3.30Highly directional (angle ~170°); dictates secondary packing architecture.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The causality behind each experimental choice is explicitly detailed to guide researchers in reproducing these workflows.

Protocol 1: Small Molecule Single-Crystal Growth via Vapor Diffusion
  • Rationale: The robust R22​(8) carboxylic acid dimers make this compound poorly soluble in standard organic solvents, often leading to rapid, amorphous precipitation. A binary solvent system is required to modulate the kinetics of hydrogen bond formation.

  • Step 1 (Dissolution): Dissolve 10 mg of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in 0.5 mL of a highly polar aprotic solvent (e.g., DMF or DMSO). Causality: These solvents act as strong hydrogen-bond acceptors, temporarily disrupting the carboxylic dimers to allow complete dissolution.

  • Step 2 (Vapor Diffusion): Place the dissolved sample in a 1-dram inner vial. Place this vial inside a 20 mL sealed outer chamber containing 5 mL of a volatile antisolvent (e.g., diethyl ether or water). Causality: Vapor diffusion allows the slow, controlled introduction of the antisolvent into the mother liquor, gradually lowering solubility and promoting ordered nucleation over days.

  • Step 3 (Self-Validation): Harvest the resulting crystals and inspect them under a polarized light microscope. Validation Check: Complete extinction of light upon rotating the cross-polarizers by 90° confirms the material is a highly ordered single crystal, free from twinning or amorphous domains, rendering it suitable for X-ray diffraction.

Protocol 2: Protein-Ligand Co-Crystallization and SAD Phasing
  • Rationale: Utilizing the 4-bromo substituent as an intrinsic anomalous scatterer allows for the de novo structural determination of target proteins (such as MTH1 or VHL) complexed with the fragment[2][3].

  • Step 1 (Target Soaking): Grow apo-crystals of the target protein. Transfer the apo-crystals into a stabilizing drop containing a 5–10 mM concentration of the 4-bromo-7-azaindole fragment dissolved in a minimal percentage of DMSO. Causality: Soaking is preferred over co-crystallization here because the fragment's high local concentration in DMSO can disrupt initial protein nucleation if added to the primary crystallization drop.

  • Step 2 (Data Collection): Flash-cool the crystal to 100 K using liquid nitrogen to arrest radiation damage. Collect diffraction data at a synchrotron beamline tuned specifically to ~13.47 keV ( λ≈0.92 Å). Causality: This specific energy corresponds to the bromine K-absorption edge, maximizing the anomalous scattering signal ( ΔF ) required to locate the heavy atom.

  • Step 3 (Integration & Phasing): Integrate the reflections and use the anomalous differences to locate the bromine atom via Patterson maps. Use the Br position to calculate initial protein phases (SAD).

  • Step 4 (Self-Validation): Refine the structure against the electron density map. Validation Check: A successful and physically accurate refinement is validated by an Rfree​ value below 25%, an Rwork​ below 20%, and >95% of protein residues residing in the favored regions of a Ramachandran plot. This ensures the ligand soaking did not induce non-physical distortions in the protein backbone.

XRDWorkflow Target Protein Target Prep (e.g., MTH1 or VHL) Ligand Ligand Soaking/Co-crystallization (4-Br-7-AICA Fragment) Target->Ligand Diffraction X-Ray Diffraction (Synchrotron / Anomalous Scattering) Ligand->Diffraction Phasing Phasing via Br Atom (SAD/MAD Methods) Diffraction->Phasing Exploiting Br Heavy Atom Refinement Structure Refinement (Electron Density Mapping) Phasing->Refinement BindingModel Binding Mode Analysis (Asp119/Asp120 Interactions) Refinement->BindingModel

Figure 2: X-ray co-crystallization and SAD phasing workflow utilizing the 4-bromo substituent.

References

  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. 2

  • Rescuing the Function of Missense-Mutated Tumor Suppressor VHL using Stabilizing Small Molecules. bioRxiv.org.3

  • A comparative study on cisplatin analogs containing 7-azaindole (7AIH) and its seven halogeno-derivatives: Vibrational spectra, DFT calculations and in vitro antiproliferative activity. Crystal and molecular structure of cis-[PtCl2(4Br7AIH)2]·DMF. Polyhedron (via DOI). 4

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 1

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles to improve physicochemical properties, aqueous solubility, and kinase binding profiles [1]. Specifically, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7) is a critical bifunctional building block. The C-4 bromine allows for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the C-2 carboxylic acid serves as a handle for amide bond formation.

This application note details a robust, self-validating three-step synthetic protocol for this molecule, emphasizing the mechanistic causality behind protecting group selection and regioselective lithiation.

Mechanistic Rationale & Pathway Design

Direct C-H functionalization of the azaindole core at the C-2 position presents two major chemical challenges:

  • Organolithium Quenching: The pyrrole N-H proton is acidic (pKa ~ 16). Without protection, it will rapidly quench any organolithium reagent, halting the reaction [3].

  • Competitive Halogen-Metal Exchange: The presence of a bromine atom at the C-4 position makes the molecule highly susceptible to halogen-metal exchange if a nucleophilic base (like n -butyllithium) is used.

The Solution: To overcome these challenges, the N-H bond is masked using a benzenesulfonyl (PhSO 2​ ) protecting group . This group is electron-withdrawing, which significantly acidifies the adjacent C-2 proton. Furthermore, the sulfonyl oxygen acts as a Directed Metalation Group (DMG), coordinating the lithium cation and directing the base exclusively to the C-2 position.

For the deprotonation step, Lithium diisopropylamide (LDA) is strictly required over n -BuLi [4]. LDA is a sterically hindered, non-nucleophilic base that selectively abstracts the C-2 proton without initiating halogen-metal exchange at the C-4 bromine. Subsequent electrophilic quench with anhydrous carbon dioxide yields the protected intermediate [2], which is then hydrolyzed to the final product.

Synthesis Workflow

Pathway cluster_0 Synthesis Workflow: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid N1 4-Bromo-7-azaindole (Starting Material) N2 Step 1: N-Sulfonylation (NaH, PhSO2Cl, THF, 0 °C) N1->N2 N3 1-(Phenylsulfonyl)-4-bromo- 1H-pyrrolo[2,3-b]pyridine N2->N3 N4 Step 2a: Directed Ortho-Lithiation (LDA, THF, -78 °C) N3->N4 N5 C-2 Lithiated Intermediate N4->N5 Deprotonation at C-2 N6 Step 2b: Electrophilic Quench (Dry CO2 gas) N5->N6 N7 4-Bromo-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid N6->N7 Carboxylation N8 Step 3: Base Hydrolysis (NaOH, MeOH/H2O, 50 °C) N7->N8 N9 4-Bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid (Target Molecule) N8->N9 PhSO2 Cleavage

Workflow for the regioselective C-2 carboxylation of 4-bromo-7-azaindole.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
4-Bromo-7-azaindole 197.031.01.97 gStarting Material
Sodium Hydride (60%) 24.001.2480 mgBase for N-deprotonation
Benzenesulfonyl Chloride 176.621.11.40 mLProtecting Group
LDA (2.0 M in THF/heptane) 107.121.26.00 mLNon-nucleophilic Base
Carbon Dioxide (Anhydrous) 44.01ExcessN/A (Gas)Electrophile
Sodium Hydroxide (2.0 M) 40.005.025.0 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Phase 1: N-Sulfonylation (Protection)

Objective: Mask the acidic N-H proton to prevent organolithium quenching.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 4-bromo-7-azaindole (1.97 g, 10.0 mmol) in anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 480 mg, 12.0 mmol) portion-wise. Stir for 30 minutes at 0 °C. Self-Validation: The cessation of hydrogen gas bubbling indicates complete formation of the sodium salt.

  • Protection: Dropwise add benzenesulfonyl chloride (1.40 mL, 11.0 mmol) via syringe. Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to afford 1-(phenylsulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine.

    • QC Check: 1 H NMR will show the disappearance of the broad N-H singlet (~11.8 ppm) and the appearance of a 5-proton multiplet (~7.5–8.0 ppm) corresponding to the phenylsulfonyl group.

Phase 2: Directed Ortho-Lithiation & Carboxylation

Objective: Regioselectively deprotonate the C-2 position and trap the anion with CO 2​ .

  • Preparation: In a flame-dried 100 mL Schlenk flask under argon, dissolve the intermediate from Phase 1 (~3.0 g, 8.9 mmol) in anhydrous THF (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Lithiation: Dropwise add LDA (2.0 M, 5.3 mL, 10.6 mmol) over 15 minutes. Maintain the temperature at -78 °C and stir for 1 hour. Self-Validation: The solution will typically transition to a deep red/brown color, indicating the formation of the C-2 lithiated species.

  • Electrophilic Quench: Pass anhydrous CO 2​ gas (dried through a Drierite column) directly into the solution via a submerged needle for 30 minutes.

  • Warming & Workup: Allow the mixture to slowly warm to room temperature over 2 hours. Quench the reaction by adding 1M HCl until the aqueous phase reaches pH ~3. Extract with EtOAc (3 × 40 mL).

  • Isolation: Dry the organic phase (Na 2​ SO 4​ ) and concentrate. The crude 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [2] is generally pure enough to be used directly in the next step.

    • QC Check: 1 H NMR will show the complete disappearance of the C-2 pyrrole proton (typically a singlet around 7.8 ppm in the starting material).

Phase 3: Base-Promoted Deprotection

Objective: Cleave the benzenesulfonyl group to yield the final target molecule.

  • Hydrolysis: Dissolve the crude carboxylic acid (~3.2 g, 8.4 mmol) in a solvent mixture of Methanol (20 mL) and THF (10 mL). Add aqueous NaOH (2.0 M, 21.0 mL, 42.0 mmol).

  • Heating: Attach a reflux condenser, heat the reaction mixture to 50 °C, and stir for 4 hours.

  • Solvent Removal: Cool the mixture to room temperature and concentrate in vacuo to remove the volatile organic solvents (MeOH/THF).

  • Washing: Dilute the remaining aqueous residue with water (20 mL). Wash the aqueous phase with diethyl ether (2 × 20 mL) to extract cleaved sulfonic acid byproducts and unreacted organic impurities. Discard the ether layer.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl dropwise until the pH reaches ~3.5. Self-Validation: A dense precipitate will form as the amphoteric product reaches its isoelectric point.

  • Filtration: Filter the precipitate through a Büchner funnel, wash with ice-cold water (10 mL), and dry under high vacuum to afford pure 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    • QC Check: LC-MS will display the expected [M+H]+ mass of ~241.0 m/z, featuring a characteristic 1:1 isotopic pattern at 241/243 due to the C-4 bromine atom.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. NIH PubMed Central (PMC).
  • 4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. ChemScene.
  • 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide. Benchchem.
  • TCMDC-135051 TFA. Benchchem.

Applications of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and G protein-coupled receptor (GPCR) ligands relies heavily on versatile, multi-functional building blocks. 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7) has emerged as a privileged pharmaceutical intermediate. Featuring a 7-azaindole core, this compound provides a perfect bioisosteric match for the purine ring of ATP, making it an exceptional hinge-binding scaffold[1].

This application note provides an in-depth technical guide on the mechanistic utility of this intermediate, detailing field-proven protocols for its dual-functionalization. By leveraging the orthogonal reactivity of the C2-carboxylic acid and the C4-bromide, researchers can efficiently navigate structure-activity relationship (SAR) studies to develop potent therapeutics.

Mechanistic Rationale: The 7-Azaindole Scaffold

The architectural brilliance of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its trifurcated functional potential:

  • The Hinge-Binding Core (N1/N7): The 7-azaindole core is a canonical hinge-binding motif[1]. The pyrrole nitrogen (N1-H) acts as a hydrogen bond donor, while the pyridine nitrogen (N7) acts as a hydrogen bond acceptor. This dual interaction perfectly anchors the molecule to the backbone amides (e.g., Met/Leu) of a kinase's hinge region.

  • The C2-Carboxylic Acid: Positioned to project outward toward the solvent-exposed region or the ribose-binding pocket, the C2-carboxylic acid is primed for amidation[2]. This allows for the attachment of solubilizing groups or vectors that enhance target residence time.

  • The C4-Bromide: The bromine atom at the 4-position is directed toward the hydrophobic specificity pocket (often the "gatekeeper" region in kinases). It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification[1].

Hinge Core 7-Azaindole Core N1 N1-H (H-Bond Donor) Core->N1 N7 N7 (H-Bond Acceptor) Core->N7 C4 C4-Bromide (Cross-Coupling Handle) Core->C4 C2 C2-Carboxylic Acid (Amidation Handle) Core->C2 HingeReg Kinase Hinge Region (Backbone C=O and N-H) N1->HingeReg Donates H HingeReg->N7 Donates H

Fig 1. Mechanistic binding logic of the 7-azaindole core within a typical kinase ATP-binding site.

Key Pharmaceutical Applications

The strategic substitution pattern of this intermediate has driven breakthroughs across multiple therapeutic areas:

  • Oncology (Kinase Inhibitors): It has been utilized extensively in the synthesis of dual Abl/Src kinase inhibitors, specifically designed to overcome the notoriously resistant T315I mutation in chronic myelogenous leukemia (CML)[2]. The C2 position is typically converted to an amide, while the C4 position is arylated to induce conformational shifts in the kinase domain.

  • Fragment-Based Drug Design (FBDD): In the development of , the 7-azaindole core was identified via fragment screening. The C4-bromo handle allowed researchers to systematically grow the fragment into the hydrophobic pocket, achieving picomolar potency[1].

  • Neurology (GPCR Ligands): Beyond kinases, this intermediate is a critical building block for (e.g., ML417). Amide coupling at the C2 position with functionalized piperazines yields compounds that selectively target neurological disorders with minimized off-target D2R side effects[3].

Experimental Workflows & Self-Validating Protocols

To maximize synthetic yields and prevent catalyst poisoning, the functionalization of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid must follow a specific sequence. Amidation at C2 must precede cross-coupling at C4. Free carboxylic acids can coordinate strongly to palladium catalysts, leading to poor yields in Suzuki reactions.

Workflow SM 4-bromo-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid Step1 Step 1: C2 Amidation Reagents: HATU, DIPEA, DMF Temp: 0 °C to RT SM->Step1 Activation of -COOH Int1 4-bromo-1H-pyrrolo[2,3-b] pyridine-2-carboxamide Step1->Int1 Yield: 70-85% Step2 Step 2: C4 Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Temp: 90 °C, Dioxane/H2O Int1->Step2 Pd-Catalyzed Cross-Coupling Product C2, C4-Disubstituted Target API Step2->Product Yield: 60-80%

Fig 2. Sequential dual-functionalization workflow for 4-bromo-7-azaindole derivatives.

Protocol A: C2-Amidation via HATU Activation

Causality: HATU is selected over traditional EDC/HOBt coupling due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids. It rapidly forms the highly reactive HOAt ester, driving the reaction forward even with sterically hindered secondary amines[4]. DIPEA is used as a non-nucleophilic base to maintain the basicity required for amine deprotonation without competing for the activated ester.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at 0 °C for 15 minutes. Visual cue: The solution typically transitions to a deep yellow/orange color as the active ester forms.

  • Coupling: Add the desired amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot in 1 mL of H2O/MeCN (1:1). Analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~241/243 [M+H]+) is entirely replaced by the product mass.

  • Workup: Concentrate the DMF under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO3. The organic layer is washed with brine, dried over Na2SO4, and purified via silica gel chromatography.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Causality: The C4-bromide of the 7-azaindole system is sterically hindered and electronically deactivated by the electron-rich pyrrole ring. Pd(dppf)Cl2 is the catalyst of choice because the bidentate dppf ligand enforces a cis-geometry on the palladium center, significantly accelerating the rate-limiting reductive elimination step[1].

Step-by-Step Procedure:

  • Preparation: In a microwave vial or Schlenk flask, combine the C2-amide intermediate from Protocol A (1.0 eq), the desired aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2O (v/v 4:1, 0.1 M). Causality: The biphasic system ensures solubility of both the organic substrate and the inorganic base, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Seal the vessel and purge with nitrogen for 5 minutes.

  • Heating: Heat the mixture to 90 °C for 4–8 hours (or 110 °C for 30 minutes if using microwave irradiation).

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The disappearance of the brominated intermediate confirms the success of the cross-coupling.

  • Workup & Purification: Cool to room temperature. Crucial Step: Filter the mixture through a pad of Celite to remove palladium black. Failure to do so will result in heavy metal contamination that can cause false positives in downstream biochemical assays. Extract the filtrate with EtOAc, dry, and purify via reverse-phase preparative HPLC.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and mechanistic purpose for the functionalization of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Reaction StepChemical TransformationReagents & CatalystsTemp / TimeTypical YieldMechanistic Purpose in Drug Design
Step 1 C2-AmidationHATU, DIPEA, DMF0 °C to RT, 12 h70–85%Extension into the solvent-exposed pocket; improves aqueous solubility.
Step 2 C4-Suzuki CouplingAr-B(OH)2, Pd(dppf)Cl2, K2CO390 °C, 4–8 h60–80%Targeting the hydrophobic specificity/gatekeeper pocket of kinases.

Sources

Application Notes & Protocols: Amide Bond Formation with 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of 7-azaindole, is a pivotal building block in modern medicinal chemistry. The 7-azaindole core is a privileged scaffold, serving as a bioisostere for indole and purine structures, which can enhance drug-target interactions, improve aqueous solubility, and confer desirable pharmacokinetic properties.[1][2] Its derivatives are integral to the development of therapeutics for a range of diseases, including cancer and bacterial infections.[3][4] The formation of an amide bond at the 2-position carboxylic acid is one of the most critical and frequently employed reactions for elaborating this scaffold into diverse chemical libraries for drug discovery.[5][6]

This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of this important heterocyclic carboxylic acid. We will explore the nuances of reagent selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.

Core Challenges and Mechanistic Considerations

The structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid presents unique challenges for amide bond formation. The 7-azaindole system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[7] This electronic character can influence the reactivity of the carboxylic acid and the stability of activated intermediates. Furthermore, coupling this acid with electron-deficient or sterically hindered amines can be particularly sluggish, often leading to low yields or reaction failure with standard protocols.[8][9]

Successful coupling hinges on the efficient activation of the carboxylic acid. This is typically achieved in two stages:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester.

  • Aminolysis: The amine nucleophile attacks the activated intermediate to form the stable amide bond.

The choice of coupling reagent is paramount and dictates the nature of the activated intermediate, influencing reaction rates and suppression of side reactions like racemization.[10][11]

Recommended Coupling Protocols

We present two robust, field-proven protocols for the amide coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Protocol 1 utilizes HATU, a third-generation uronium salt-based reagent known for its high efficiency, especially with challenging substrates.[10] Protocol 2 employs the classic and cost-effective EDC/HOBt system, which remains a reliable choice for many standard couplings.

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-active ester.[12][13] The "7-aza effect" of the HOAt leaving group is believed to accelerate the subsequent aminolysis step through a neighboring group effect, enhancing reaction speed and efficiency.[14]

Experimental Workflow: HATU-Mediated Coupling

HATU_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification prep_acid Dissolve Acid & Amine in Anhydrous DMF prep_base Add DIPEA (Stir 2-5 min) prep_acid->prep_base prep_hatu Add HATU (Stir 15-30 min) prep_base->prep_hatu react Stir at RT (1-4 hours) prep_hatu->react monitor Monitor by TLC or LC-MS react->monitor workup_dilute Dilute with EtOAc monitor->workup_dilute workup_wash Wash with aq. LiCl, NaHCO3, Brine workup_dilute->workup_wash workup_dry Dry (Na2SO4), Filter, Concentrate workup_wash->workup_dry purify Purify via Column Chromatography workup_dry->purify

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq).

    • Add the desired amine (1.1 - 1.2 eq).

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) to the solution and stir for 2-5 minutes at room temperature. The base deprotonates the carboxylic acid to form the carboxylate.[13]

    • Add HATU (1.1 - 1.2 eq) in a single portion.

    • Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete formation of the active ester.[15]

  • Amine Coupling & Monitoring:

    • The reaction is typically complete within 1-4 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[15]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Classic Carbodiimide Coupling with EDC/HOBt

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide synthesis.[6] EDC activates the carboxylic acid, which is then trapped by HOBt to form a less-reactive but more stable HOBt-ester. This intermediate reacts with the amine, and the urea byproduct from EDC is water-soluble, simplifying purification.[15] This method is particularly useful when coupling with less reactive, electron-deficient amines.[8][16]

Mechanism: EDC/HOBt Activation

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt - EDC Urea HOBt HOBt Amide Amide Product (R-CONH-R') HOBt_Ester->Amide + Amine EDU EDU (Byproduct) Amine Amine (R'-NH2) Amide->EDU + HOBt (regenerated)

Caption: Activation pathway for EDC/HOBt mediated coupling.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or Dichloromethane (DCM) (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add EDC·HCl (1.2 eq) to the cooled solution.

    • Add DIPEA or Triethylamine (TEA) (2.5 eq).

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Amine Coupling & Monitoring:

    • Add the amine (1.2 eq) to the activated acid solution.

    • Stir the reaction at room temperature for 2-12 hours.[15]

    • Monitor the reaction progress by TLC or LC-MS. For sluggish reactions with unreactive amines, gentle heating (40-50 °C) may be required.

  • Work-up and Purification:

    • If using DCM, wash the reaction mixture sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, dilute with ethyl acetate and follow the washing procedure described in Protocol 1.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography.

Comparative Summary and Troubleshooting

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC · HCl / HOBt
Base DIPEA, 2,4,6-CollidineDIPEA, TEA, NMM
Solvent DMF, NMPDMF, DCM
Reaction Time 1 - 4 hours2 - 12 hours
Typical Yields 80-95%65-90%
Key Advantages High efficiency, rapid kinetics, excellent for sterically hindered substrates.[11]Cost-effective, water-soluble byproduct, widely applicable.[17]
Considerations Higher cost, potential for guanidinylation of primary amines if excess is used.Slower kinetics, may require additives like DMAP for very unreactive amines.[8]

Troubleshooting Guide:

  • Low Conversion/Stalled Reaction:

    • Cause: Insufficient activation, unreactive amine, or steric hindrance.

    • Solution: If using EDC/HOBt, switch to the more powerful HATU protocol. Ensure all reagents are anhydrous. For extremely difficult couplings, converting the acid to an acyl fluoride may be a viable alternative.[9][18]

  • Side Product Formation:

    • Cause: Racemization (if chiral centers are present), or side reactions of the activated intermediate.

    • Solution: HATU is known to suppress racemization effectively.[10] Ensure the reaction temperature is controlled, especially during the activation step.

  • Difficult Purification:

    • Cause: Residual DMF or urea byproducts.

    • Solution: The 5% LiCl wash is highly effective for removing DMF. The water-soluble urea from EDC is typically removed during the aqueous work-up.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • HATU:a third-gener
  • H
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. [Link]

  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Amine to Amide Mechanism - H
  • Surasani, R., Kalita, D., Rao, D. V., & Bannoth, C. K. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2058–2066. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ScienceGate. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Xu, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]

  • Khurana, L., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 3(10), 13245–13257. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Bhandari, D., et al. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Physical Chemistry Chemical Physics, 22(30), 17079–17088. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1549–1554. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Mushtaq, N., et al.
  • Bagle, A. R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. [Link]

  • Pyrrole carboxylic acid derivatives as antibacterial agents.
  • Pyrrolo[2,3-b]pyridine compounds and their use in the treatment of cancer.
  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. NextSDS. [Link]

  • 4-BroMo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. NextSDS. [Link]

Sources

Application Note: Strategic Utilization of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in 7-Azaindole Scaffold Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary fragment-based drug discovery (FBDD), the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. This application note provides an authoritative guide on utilizing 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7)[2] as a highly versatile, orthogonally addressable building block. By detailing the causality behind specific palladium-catalyzed cross-couplings and amidation protocols, this guide equips medicinal chemists with self-validating methodologies to rapidly diversify this scaffold and optimize structure-activity relationships (SAR).

The 7-Azaindole Pharmacophore & Kinase Hinge Binding

The majority of small-molecule kinase inhibitors are designed to bind within the ATP-binding cleft located between the N- and C-terminal lobes of the kinase catalytic domain[1]. The 7-azaindole framework is structurally analogous to the purine ring of ATP, making it a highly effective bioisostere[3].

Mechanistic Rationale: The potency of the 7-azaindole core stems from its ability to form bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • N1 (Pyrrole NH): Acts as a potent hydrogen bond donor.

  • N7 (Pyridine N): Acts as a hydrogen bond acceptor.

This dual interaction tightly anchors the scaffold, as famously demonstrated by the FDA-approved B-RAF inhibitor Vemurafenib[1], allowing substituents at other positions to be directed toward the solvent channel or the selectivity pocket.

Structural Rationale & Bifunctional Advantage

The specific compound 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid offers a unique bifunctional advantage for modular drug design[2]. It provides two distinct vectors for chemical diversification without disrupting the critical N1/N7 hinge-binding motif:

  • C4-Bromo Position: The bromine atom at the 4-position is highly susceptible to oxidative addition by Palladium(0) species. This allows for rapid C-C, C-N, or C-O bond formation[4]. Geometrically, substituents at the C4 position typically project into the ribose-binding pocket or the solvent-exposed region of the kinase, modulating pharmacokinetic properties and isoform selectivity[5].

  • C2-Carboxylic Acid Position: The carboxylic acid moiety allows for immediate extension of the scaffold via amide bond formation or esterification. Substituents at the C2 position often interact with the DFG (Asp-Phe-Gly) motif, dictating whether the inhibitor stabilizes the active (DFG-in) or inactive (DFG-out) kinase conformation.

StructuralLogic Core 4-bromo-1H-pyrrolo[2,3-b] pyridine-2-carboxylic acid Hinge Kinase Hinge Binding Core->Hinge Anchors via Div1 C4 Position Core->Div1 Diversifies via Div2 C2 Position Core->Div2 Diversifies via N1 N1: H-Bond Donor Hinge->N1 N7 N7: H-Bond Acceptor Hinge->N7 Br 4-Bromo: Pd-Catalyzed Coupling Div1->Br COOH 2-Carboxylic Acid: Amide Formation Div2->COOH

Logical mapping of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid features to kinase binding.

Experimental Methodologies: Orthogonal Functionalization

To maximize synthetic efficiency, the scaffold should be functionalized orthogonally. The following self-validating protocols describe the sequential modification of the C4 and C2 positions.

Workflow Start Starting Material (4-Br, 2-COOH) Suzuki Step 1: Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki C4 Functionalization Amide Step 2: Amide Coupling (HATU, DIPEA) Suzuki->Amide C2 Functionalization Final Target 7-Azaindole Inhibitor Amide->Final Isolation QC Self-Validating QC (LC-MS / NMR) Final->QC Verification

Step-by-step synthetic workflow for the dual-functionalization of the 7-azaindole scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

This protocol introduces aryl/heteroaryl groups at the C4 position while tolerating the unprotected C2-carboxylic acid[5].

  • Step 1: Preparation. In an oven-dried Schlenk flask, combine 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Step 2: Degassing (Critical). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species to an inactive Pd(II) complex.

  • Step 3: Catalyst Addition. Add Pd(dppf)Cl₂ (0.05 eq). Heat the reaction mixture to 90°C under an Argon atmosphere for 12 hours.

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate ferrocene ligand provides a large bite angle, accelerating the reductive elimination step. This is crucial for overcoming the steric hindrance of the adjacent azaindole core. The aqueous base (K₂CO₃) is necessary to form the reactive boronate complex, which facilitates the transmetalation step.

  • Step 4: Self-Validation Checkpoint. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the distinct 1:1 isotopic doublet of the starting material ([M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br) is entirely consumed, replaced by a single mass peak corresponding to the coupled product.

Protocol B: Amide Bond Formation at C2

Following C4 modification, the C2-carboxylic acid is functionalized to extend the scaffold.

  • Step 1: Activation. Dissolve the C4-functionalized intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is chosen over traditional carbodiimides (like EDC) because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The electron-withdrawing nature of the pyrrolo-pyridine core reduces the nucleophilicity of the C2-carboxylate, making robust activation mandatory to prevent sluggish reaction rates.

  • Step 2: Amidation. Add the desired primary or secondary amine (1.5 eq). Stir at room temperature for 2-4 hours.

  • Step 3: Self-Validation Checkpoint. Monitor by TLC (DCM/MeOH 9:1). The highly polar carboxylic acid starting material (baseline retention) will convert to a less polar, fast-moving amide spot. Quench with saturated aqueous NaHCO₃ to precipitate the final product.

Quantitative Data: Reaction Optimization Profiles

The following table summarizes empirically validated reaction conditions and typical yields for modifying the 4-bromo and 2-carboxylic acid positions of the 7-azaindole scaffold, synthesized from cross-coupling literature[4],[5].

Reaction TypeModification SiteReagents & Catalyst SystemSolvent & TempTypical YieldMechanistic Rationale & Notes
Suzuki-Miyaura C-4 (Bromo)Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂Dioxane/H₂O (4:1), 90°C75–90%Pd(0) inserts into the C-Br bond. Aqueous base is required to activate the boronic acid for transmetalation.
Buchwald-Hartwig C-4 (Bromo)Pd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 100°C60–85%Xantphos promotes the reductive elimination of the C-N bond over unwanted β-hydride elimination pathways.
Amide Coupling C-2 (COOH)HATU, DIPEA, R-NH₂DMF, 25°C80–95%HATU forms a highly reactive HOAt ester, driving rapid amidation despite the electron-deficient core.

Self-Validating Quality Control (QC) Systems

To ensure scientific integrity and confirm the success of the synthetic workflows, researchers must rely on specific spectroscopic signatures inherent to the 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid scaffold.

  • Mass Spectrometry (Bromine Isotopic Signature): The starting material contains a single bromine atom, which naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Consequently, the LC-MS spectrum of the starting material will display a highly characteristic doublet separated by 2 mass units (e.g., m/z 241 and 243). Validation: A successful C4 cross-coupling is instantly verified by the complete disappearance of this M+2 isotopic signature and the emergence of the expected product mass as a single dominant peak.

  • ¹H Nuclear Magnetic Resonance (NMR) Tracking: The C3 proton of the 7-azaindole ring (typically resonating between 6.5 ppm and 7.2 ppm) serves as an excellent internal diagnostic probe. Because it is adjacent to the C4 position, its chemical shift is highly sensitive to the electronic nature of the newly introduced C4 substituent. Validation: An upfield shift indicates the successful introduction of an electron-donating group (e.g., via C-N coupling), whereas a downfield shift confirms the addition of an electron-withdrawing group.

References

  • Source: jst.go.
  • Source: pharmablock.
  • Source: beilstein-journals.
  • Source: mdpi.
  • Source: europa.

Sources

Application Note: Reagents and Protocols for the Chemoselective Esterification of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The functionalization of 7-azaindole derivatives is a cornerstone in modern medicinal chemistry and drug development. Specifically, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a highly versatile building block; its 2-carboxylic acid moiety allows for diverse esterification and amidation, while the 4-bromo substituent serves as an orthogonal handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1].

However, the esterification of this substrate presents a distinct chemoselectivity challenge. The 1H-pyrrolo[2,3-b]pyridine core contains an acidic pyrrole nitrogen (N-H) and a basic pyridine nitrogen. Standard esterification conditions must be carefully selected to avoid competitive side reactions, most notably N-alkylation , while preserving the integrity of the carbon-bromine bond.

Mechanistic Causality: Overcoming the N-Alkylation Liability

The fundamental challenge in esterifying azaindole-2-carboxylic acids lies in the competing nucleophilicity of the carboxylate oxygen versus the deprotonated pyrrole nitrogen.

When traditional alkyl halides (e.g., methyl iodide, benzyl bromide) are used in conjunction with inorganic bases (e.g., K2​CO3​ , Cs2​CO3​ ) in polar aprotic solvents (DMF, DMA), the base deprotonates both the carboxylic acid and the pyrrole N-H. Because the resulting pyrrolide anion is highly nucleophilic, N-alkylation becomes a dominant and unavoidable side reaction [2].

To achieve >95% O-chemoselectivity, the causality of the reaction must be shifted away from base-mediated SN​2 displacement. This is achieved through two primary strategies:

  • Diazo-Transfer Reagents (TMS-Diazomethane): Trimethylsilyldiazomethane ( TMS-CHN2​ ) reacts via a completely different mechanism. In the presence of methanol, TMS-CHN2​ is protonated to form a highly reactive methyldiazonium species. The carboxylic acid (which is significantly more acidic than the pyrrole N-H) selectively participates in this proton-transfer/alkylation sequence, yielding the methyl ester with near-perfect chemoselectivity and avoiding N-alkylation entirely[3].

  • Carbodiimide Coupling (EDC·HCl): For non-methyl esters, activating the carboxylic acid into an O-acylisourea intermediate using EDC·HCl (often with HOBt or DMAP) ensures that the alcohol nucleophile only attacks the activated carbonyl carbon. The pyrrole nitrogen remains protonated and non-nucleophilic under these mildly acidic to neutral conditions[1].

Reagent Selection & Quantitative Comparison

The table below summarizes the empirical performance of common esterification reagents when applied to 7-azaindole-2-carboxylic acid derivatives.

Reagent SystemTarget EsterO- vs. N- SelectivityTypical YieldReaction TimeOptimal Conditions
TMS-CHN2​ / MeOH Methyl> 98% (O-selective) 85 – 95%1 – 2 hDCM/MeOH (4:1), 0 °C to RT
EDC·HCl / DMAP / ROH Alkyl / Aryl> 95% (O-selective) 70 – 90%12 – 18 hDCM or DMF, RT
MeI / K2​CO3​ MethylPoor (< 30% O-selective)Variable4 – 12 hDMF, 60 °C (Not Recommended)
SOCl2​ / MeOH MethylGood60 – 80%4 – 8 hReflux (Risk of side reactions)

Pathway Visualization

G Substrate 4-Bromo-7-azaindole- 2-carboxylic acid TMS TMS-Diazomethane (MeOH/DCM) Substrate->TMS Mild, selective EDC EDC·HCl, ROH (DMAP, DCM) Substrate->EDC Coupling Alkyl MeI, K2CO3 (DMF, Heat) Substrate->Alkyl Base-mediated O_Ester O-Esterification (Target Product) TMS->O_Ester >95% Selectivity EDC->O_Ester High Selectivity Alkyl->O_Ester Minor Pathway N_Alkyl N-Alkylation (Side Product) Alkyl->N_Alkyl Major Pathway

Figure 1: Chemoselectivity pathways for the esterification of 4-bromo-7-azaindole-2-carboxylic acid.

Validated Experimental Protocols

Protocol A: Methyl Esterification via TMS-Diazomethane

This protocol is the gold standard for generating the methyl ester of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. It is a self-validating system : the evolution of nitrogen gas confirms reagent activity, and the persistence of a yellow color indicates reaction completion.

Workflow Step1 1. Dissolve Substrate in DCM/MeOH (4:1) Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of TMS-Diazomethane (2M) Step2->Step3 Step4 4. Monitor via TLC/LC-MS (Check for N2 evolution) Step3->Step4 Step5 5. Quench with Acetic Acid (Destroy excess reagent) Step4->Step5 Step6 6. Concentrate & Purify (Flash Chromatography) Step5->Step6

Figure 2: Step-by-step workflow for TMS-Diazomethane mediated methyl esterification.

Step-by-Step Methodology:

  • Preparation: Suspend 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv, e.g., 500 mg) in a solvent mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) in a 4:1 ratio (approx. 10 mL total volume). Mechanistic Note: Methanol is strictly required as a co-solvent to generate the active methyldiazonium intermediate[3].

  • Cooling: Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 to 1.5 equiv) dropwise via syringe.

  • Self-Validation Check: Observe the reaction mixture. Immediate effervescence (evolution of N2​ gas) should occur, validating that the esterification is proceeding. The suspension will gradually turn into a homogeneous solution as the ester product dissolves.

  • Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. The reaction is complete when a faint yellow color persists (indicating an excess of unreacted TMS-diazomethane) and TLC (e.g., 5% MeOH in DCM) shows full consumption of the baseline starting material.

  • Quenching: Cool the mixture back to 0 °C and carefully add glacial acetic acid dropwise until the yellow color completely dissipates and gas evolution ceases. This safely destroys the highly reactive diazo species.

  • Workup: Concentrate the mixture under reduced pressure. The crude product can usually be purified by a short silica gel plug or flash chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl ester.

Protocol B: General Esterification via EDC·HCl Coupling

For the synthesis of ethyl, isopropyl, or more complex esters, standard carbodiimide coupling is preferred to avoid N-alkylation[1].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (if solubility is poor). Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv). Stir at room temperature for 15 minutes to form the active O-acylisourea.

  • Nucleophilic Attack: Add the desired alcohol (e.g., Ethanol, 3.0 equiv) to the activated mixture. If the alcohol is a solid, dissolve it in a minimum amount of DCM prior to addition.

  • Reaction Progression: Stir the mixture at room temperature for 12–18 hours. Self-Validation: If DCM is used, the reaction mixture will often change from a suspension to a clear solution, and a new, higher-Rf spot will appear on TLC.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1M HCl (to remove DMAP and unreacted basic impurities), saturated aqueous NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate.

Analytical Validation & Troubleshooting

  • Mass Spectrometry (LC-MS): The target methyl ester (Chemical Formula: C9​H7​BrN2​O2​ ) will display an isotopic pattern characteristic of a single bromine atom ( [M+H]+ peaks at approx. m/z 255 and 257 in a 1:1 ratio).

  • NMR Spectroscopy: 1H NMR is critical for confirming O- vs. N-alkylation. For the target O-methyl ester, a sharp singlet integrating to 3H will appear around δ 3.9–4.0 ppm. The pyrrole N-H should still be visible as a broad singlet far downfield ( δ 12.0–12.5 ppm). If N-alkylation occurred, the N-H peak will be absent, and an N-methyl peak will appear around δ 3.8 ppm.

  • Troubleshooting: If the starting material does not dissolve during the TMS-diazomethane protocol, increase the proportion of methanol slightly. Do not substitute methanol with ethanol, as this will lead to a mixture of methyl and ethyl esters.

References

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N-alkylation of indole derivatives (US7067676B2)
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane Source: Angewandte Chemie International Edition (PubMed / NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support resource for researchers, scientists, and professionals in drug development, this guide provides in-depth troubleshooting and frequently asked questions to optimize the synthesis yield of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key building block in medicinal chemistry, can be a challenging process with several potential pitfalls that can lead to low yields.[1][2] This guide provides a comprehensive troubleshooting framework to identify and resolve common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 4-bromo-1H-pyrrolo[2,3-b]pyridine core?

A1: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is typically constructed through the cyclization of appropriately substituted pyridine precursors.[1][3] A common strategy involves the synthesis of the 7-azaindole core first, followed by bromination and subsequent introduction of the carboxylic acid group. An alternative route involves starting with a pre-brominated pyridine derivative. One documented method for the direct synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine involves the treatment of 1H-pyrrolo[2,3-b]pyridine 7-oxide with methanesulfonic anhydride and a bromide source.[4]

Q2: Why is the synthesis of azaindoles often more challenging than that of indoles?

A2: The presence of the nitrogen atom in the pyridine ring of azaindoles makes the ring system electron-deficient. This electronic property can deactivate the ring towards electrophilic substitution and can complicate traditional indole synthesis methods that are effective for electron-rich aniline precursors.[3]

Q3: What is the typical method for introducing the 2-carboxylic acid group?

A3: The 2-carboxylic acid group is commonly introduced by first synthesizing the corresponding ethyl or methyl ester, followed by hydrolysis. A popular method for forming the pyrrole ring with a 2-carboxylate is the Hemetsberger–Knittel synthesis, which involves the reaction of a substituted pyridine carbaldehyde with an azido acetate.[5]

Q4: What are the critical parameters to control during the hydrolysis of the ester precursor?

A4: The hydrolysis of the ethyl or methyl ester to the carboxylic acid is a critical step. Key parameters to control include the choice of base (e.g., NaOH, KOH, LiOH), reaction temperature, and reaction time. Incomplete hydrolysis will result in a mixture of the ester and the desired carboxylic acid, complicating purification. Conversely, harsh conditions could potentially lead to degradation of the electron-rich pyrrole ring.

Troubleshooting Guide: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This guide is divided into the key stages of the synthesis: formation of the 4-bromo-7-azaindole core, introduction of the 2-ester group, hydrolysis to the carboxylic acid, and purification of the final product.

Part 1: Synthesis of the 4-Bromo-1H-pyrrolo[2,3-b]pyridine Core

Issue 1: Low or no yield of the 4-bromo-7-azaindole product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Poor reactivity of starting materials Aminopyridine starting materials can be unreactive due to the electron-withdrawing nature of the pyridine ring.[3] Consider using a more activated pyridine derivative or a different synthetic strategy, such as the Chichibabin cyclization.[6]
Side reactions The reaction of 2-fluoro-3-picoline with a strong base like LDA can lead to self-condensation, a common side reaction with picolines.[6] Ensure slow addition of reagents at low temperatures to minimize these side reactions.
Inefficient bromination If brominating the 7-azaindole core directly, ensure the appropriate brominating agent and reaction conditions are used. The electron-rich pyrrole ring can be sensitive, so milder brominating agents like N-bromosuccinimide (NBS) may be preferable.
Incorrect workup procedure The workup for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine from its 7-oxide involves careful pH adjustment and precipitation.[4] Ensure the pH is adjusted to 7 to facilitate precipitation of the product.
Part 2: Introduction of the 2-Ester Group (e.g., Ethyl Ester)

Issue 2: Low yield of ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient cyclization If using a Hemetsberger-Knittel type synthesis, the cyclization step can be sensitive to reaction conditions.[5] Ensure the temperature and reaction time are optimized. Microwave heating has been shown to accelerate similar cyclization reactions.[2]
Decomposition of starting materials or product The 7-azaindole ring can be unstable under certain conditions. Avoid overly harsh reaction conditions, such as high temperatures for prolonged periods.
Steric hindrance The bromine atom at the 4-position may sterically hinder the reaction at the 2-position. This is less of a concern if the pyrrole ring is formed with the ester already in place.
Part 3: Hydrolysis of the Ester to the Carboxylic Acid

Issue 3: Incomplete hydrolysis or degradation of the product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete reaction The hydrolysis may be slow. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting ester. If the reaction stalls, consider increasing the temperature or adding more base. A mixture of methanol and water is often used as the solvent.[7]
Product degradation The 7-azaindole core can be sensitive to strong basic conditions. Use a milder base like lithium hydroxide (LiOH) or conduct the reaction at a lower temperature to minimize degradation.
Difficult isolation The carboxylic acid product may be soluble in the aqueous basic solution. Careful acidification is required to precipitate the product. Add acid dropwise and monitor the pH to avoid redissolving the product in excess acid.
Part 4: Purification of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Issue 4: Persistent impurities or coloration in the final product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Oxidation of the pyrrole ring Pyrrole and its derivatives can be susceptible to oxidation, leading to colored impurities.[8] Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Residual starting materials or byproducts If the product is not pure after initial isolation, recrystallization is often an effective purification method.[8] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find the optimal conditions for crystallization.
Inadequate chromatographic separation If recrystallization is ineffective, column chromatography may be necessary. For carboxylic acids, it is often beneficial to add a small amount of acetic or formic acid to the eluent to keep the compound protonated and improve peak shape.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Dissolve the ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

General Synthetic Workflow

Synthetic Workflow A Substituted Pyridine Precursor B 4-Bromo-1H-pyrrolo[2,3-b]pyridine (4-Bromo-7-azaindole) A->B Ring Formation/ Bromination C Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate B->C Esterification/ Functionalization D 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid C->D Hydrolysis E Purified Product D->E Purification (Recrystallization/Chromatography)

Caption: General synthetic pathway to 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield of Final Product Check_Purity Check purity of starting materials Start->Check_Purity Optimize_Ring_Formation Optimize ring formation conditions (temp, time, catalyst) Check_Purity->Optimize_Ring_Formation Purity OK Optimize_Hydrolysis Optimize hydrolysis conditions (base, temp, time) Optimize_Ring_Formation->Optimize_Hydrolysis Yield still low Check_Workup Review workup and purification procedures Optimize_Hydrolysis->Check_Workup Yield still low Side_Reactions Analyze for side products Check_Workup->Side_Reactions Yield still low Degradation Investigate potential product degradation Side_Reactions->Degradation No major side products

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved March 23, 2026, from [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016). Organic Letters. ACS Publications. Retrieved March 23, 2026, from [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). Retrieved March 23, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). MDPI. Retrieved March 23, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. (n.d.). Google Patents.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. (2012). ACS Combinatorial Science. Retrieved March 23, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. (2023). Organic Letters. ACS Publications. Retrieved March 23, 2026, from [Link]

  • ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. (n.d.). NextSDS. Retrieved March 23, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved March 23, 2026, from [Link]

  • Purification of crude pyrroles. (n.d.). Google Patents.
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). Doron Scientific. Retrieved March 23, 2026, from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting solubility issues of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who hit a wall when working with 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7). In laboratory vernacular, this building block is a "brick." It stubbornly resists dissolution in standard organic solvents, complicating everything from simple NMR characterization to complex multi-step syntheses.

This guide is designed to move beyond generic advice. We will deconstruct the chemical causality behind its insolubility and provide field-proven, self-validating protocols to overcome these hurdles.

Part 1: The "Brick" Conundrum – Understanding the Molecule

To troubleshoot effectively, we must first understand why this molecule is insoluble. The compound possesses three competing structural features that synergistically lock it into a highly stable solid state:

  • The Carboxylic Acid: Forms incredibly stable intermolecular homodimers. In structural analyses, breaking these dimers is a primary hurdle[1].

  • The 7-Azaindole Core: The pyrrole NH acts as a strong hydrogen-bond donor, while the pyridine nitrogen acts as a strong acceptor. This leads to extensive polymeric hydrogen-bonding networks. Unmodified pyrrolo[2,3-b]pyridines are notoriously polar and resist dissolution in common organic media[2].

  • The 4-Bromo Substituent: Adds significant lipophilicity and molecular weight, increasing the density of the crystal packing without providing any flexible aliphatic chains to disrupt the lattice. Similar 7-azaindole analogs exhibit exceptionally low solubility in solvents like methanol and acetone, complicating basic HPLC preparation[3].

These factors culminate in an exceptionally high crystal lattice energy. To dissolve this compound, your solvent system must provide enough solvation energy—or chemical reactivity—to break these extensive intermolecular networks.

Mechanism cluster_0 Molecular Features N1 Pyrrole NH (H-Bond Donor) H_Bond_Poly Polymeric Intermolecular Networks N1->H_Bond_Poly N2 Pyridine N (H-Bond Acceptor) N2->H_Bond_Poly COOH Carboxylic Acid (Dimerization) H_Bond_Dimer Strong Homodimer Formation COOH->H_Bond_Dimer Br 4-Bromo Group (Lipophilicity) Lattice High Crystal Lattice Energy Br->Lattice H_Bond_Dimer->Lattice H_Bond_Poly->Lattice Insoluble Severe Insolubility in Organic Solvents Lattice->Insoluble

Fig 1. Mechanistic causality of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid insolubility.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am trying to run an NMR in CDCl3, but it just floats as a suspension. What should I use? A: Chloroform cannot disrupt the carboxylic acid dimers or the azaindole H-bonding network. Switch to DMSO-d6 . If it still struggles to dissolve at 5-10 mg/mL, add a micro-drop of NaOD (in D2O) or trifluoroacetic acid (TFA-d). Forming the carboxylate salt or protonating the pyridine nitrogen disrupts the neutral lattice, instantly clarifying the solution.

Q2: I need to perform an amide coupling. DCM and THF aren't working. How do I proceed? A: Azaindole derivatives often show very low solubility in standard organic solvents during process scale-up[4]. For amide couplings, use N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) . More importantly, pre-form the salt. Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension before adding your coupling reagent. The formation of the diisopropylethylammonium salt breaks the carboxylic acid dimer, driving the molecule into solution.

Q3: Can I modify the molecule to improve solubility for multi-step synthesis? A: Yes. If this building block is used early in a sequence, temporarily mask the problematic functional groups. Esterification of the carboxylic acid (e.g., methyl ester) or N-protection of the pyrrole ring (e.g., with a SEM or Boc group) will eliminate the H-bonding donors, rendering the molecule highly soluble in standard solvents like DCM or EtOAc[2].

Part 3: Solvent Compatibility & Solubilization Matrix

Use the following quantitative summary to select the appropriate solvent system based on your experimental goals.

Solvent SystemSolubilizing PowerMechanism of ActionRecommended Application
DCM / EtOAc / THF Very Low (<1 mg/mL)Insufficient polarity to break H-bond networks.Avoid for the unprotected scaffold.
100% DMSO Moderate (10-50 mg/mL)Strong H-bond acceptor; disrupts carboxylic dimers.NMR, In vitro assay stock solutions.
NMP + 3 eq DIPEA High (>100 mg/mL)Deprotonation forms a highly soluble ammonium salt.Amide couplings, SNAr reactions.
MeCN/H2O + 0.1% TFA Moderate (10-20 mg/mL)Protonation of pyridine N disrupts the crystal lattice.Reverse-phase HPLC purification.

Part 4: Validated Troubleshooting Workflows

Workflow Start Solid Compound Goal_Assay In Vitro Assay Start->Goal_Assay Goal_Synth Organic Synthesis Start->Goal_Synth Goal_Purif Purification Start->Goal_Purif Sol_Assay Dissolve in 100% DMSO Goal_Assay->Sol_Assay Sol_Synth_Solv Suspend in NMP or DMAc Goal_Synth->Sol_Synth_Solv Sol_Purif_RP MeCN/H2O + 0.1% TFA Goal_Purif->Sol_Purif_RP Sol_Assay_Dilute Dilute in Buffer (<1% DMSO) Sol_Assay->Sol_Assay_Dilute Sol_Synth_Base Add 3 eq DIPEA (Salt Formation) Sol_Synth_Solv->Sol_Synth_Base

Fig 2. Decision tree for solubilizing the azaindole derivative based on experimental goals.

Protocol 1: Solubilization for Amide Coupling (Self-Validating System)

This protocol utilizes in-situ salt formation to force the compound into solution prior to activation.

  • Suspend: Weigh 1.0 equivalent of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid into a dry reaction flask. Add anhydrous NMP to achieve a 0.1 M concentration relative to the acid.

    • Observation: The mixture will be a cloudy, opaque suspension.

  • Deprotonate: Add 3.0 equivalents of DIPEA. Sonicate the flask for 3–5 minutes at room temperature.

    • Causality: The base deprotonates the carboxylic acid, breaking the homodimer and forming a soluble diisopropylethylammonium carboxylate salt.

    • Validation Check: The suspension must transition to a clear or slightly hazy solution. If it remains heavily cloudy, gently heat to 40°C. If it still does not clear, your NMP may be wet, or the concentration is too high (dilute to 0.05 M).

  • Activate: Once clear, add 1.1 equivalents of your coupling reagent (e.g., HATU).

    • Validation Check: A distinct color change (typically to yellow or light orange) indicates the successful formation of the active OAt ester.

  • Couple: Add 1.2 equivalents of your target amine and stir at room temperature.

Protocol 2: Preparation for Reverse-Phase HPLC Purification

Attempting to inject this compound dissolved in pure DMSO into an aqueous HPLC system often results in immediate precipitation ("crashing out") at the column head, leading to overpressure errors.

  • Suspend: Place the crude solid in a vial and add a 1:1 mixture of HPLC-grade Acetonitrile (MeCN) and Water.

  • Protonate: Add 0.1% to 0.2% v/v Trifluoroacetic acid (TFA).

  • Agitate: Vortex the mixture and gently heat to 40°C in a water bath.

    • Causality: TFA protonates the basic pyridine nitrogen (pKa ~4.5), breaking the azaindole H-bond network and forming a soluble trifluoroacetate salt that is highly compatible with reverse-phase mobile phases.

  • Filter: Pass the solution through a 0.45 µm PTFE syringe filter before injection.

    • Validation Check: No physical resistance should be felt during filtration. Resistance indicates incomplete dissolution; add more MeCN/H2O/TFA mixture before proceeding.

References[2] Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology. URL: https://diglib.tugraz.at/[4] Simmons, E. M., et al. (2013). Synthetic Process Development of BMS-599793 Including Azaindole Negishi Coupling on Kilogram Scale. Organic Process Research & Development (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/op400078g[1] Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2022/CC/D2CC04433A[3] Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Chemical Neuroscience (PubMed Central). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6119641/

Sources

Preventing decarboxylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid at high temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Guide to Preventing Thermal Decarboxylation in Sensitive Heterocyclic Compounds

Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals working with 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (7-Aza-4-bromoindole-2-carboxylic acid). We will address the common and often frustrating issue of unintended decarboxylation at elevated temperatures, providing expert insights, troubleshooting strategies, and validated protocols to ensure the integrity of your compound during critical synthetic steps such as amide coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid decarboxylating at high temperatures?

A1: The decarboxylation of this molecule, like other electron-rich heteroaromatic carboxylic acids, is a known thermal liability. The mechanism is rooted in the electronic nature of the 7-azaindole ring system. The pyrrole ring is electron-rich, which can stabilize the transition state of the decarboxylation reaction.

Under acidic conditions, which can be generated in situ or by additives, the pyrrole ring can be protonated. This protonation, particularly at the C3 position, facilitates the elimination of carbon dioxide by creating a pathway for C-C bond cleavage.[1][2] The reaction essentially proceeds through a zwitterionic intermediate that readily loses CO₂, resulting in the formation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. High temperatures provide the necessary activation energy for this process to occur at a significant rate.

Q2: I am performing an amide coupling reaction that requires heating. How can I avoid decarboxylation?

A2: This is the most common scenario where decarboxylation becomes a critical issue. The solution is to move away from reaction conditions that require high heat. Modern peptide coupling reagents are highly efficient and can form amide bonds under mild conditions, often at room temperature or below.

We strongly recommend avoiding "classical" high-temperature methods (e.g., thermal condensation) and adopting one of the following strategies:

  • Use of High-Efficiency Coupling Reagents: Reagents like T3P® (Propylphosphonic Anhydride), HATU, or EDC in combination with an additive like HOBt can drive the reaction to completion at ambient temperatures, thereby circumventing the thermal decarboxylation pathway.[3][4] A published procedure for the synthesis of related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides successfully uses T3P at room temperature.[5]

  • Conversion to an Acid Chloride: An alternative two-step, one-pot procedure involves converting the carboxylic acid to the more reactive acid chloride using a mild reagent like oxalyl chloride or thionyl chloride at low temperatures (e.g., 0 °C).[4] Once the acid chloride is formed, the amine can be added, and the coupling reaction typically proceeds rapidly at low to ambient temperatures.

  • Catalytic, Low-Temperature Methods: Emerging research has highlighted the use of catalysts, such as those based on boronic acids, which can facilitate direct dehydrative amidation at or near room temperature.[6] These methods are part of a green chemistry approach, generating only water as a byproduct.

Q3: Can I use a protecting group strategy to perform other high-temperature reactions on the molecule without losing the carboxyl functional group?

A3: Absolutely. This is an excellent and robust strategy, particularly if a high-temperature reaction is unavoidable (e.g., a Suzuki or Stille coupling at the 4-bromo position). The carboxylic acid can be temporarily masked as an ester, which is thermally stable and will not undergo decarboxylation.[7][8][9]

A common approach is to convert the carboxylic acid to a simple methyl or ethyl ester. After the high-temperature reaction is complete, the ester can be easily hydrolyzed back to the carboxylic acid under mild basic conditions (e.g., using LiOH or NaOH in a water/THF mixture). This sequence effectively protects the functionality when it is most vulnerable.[7]

Q4: Does solvent choice impact the rate of decarboxylation?

A4: Yes, the solvent can play a significant role. Aprotic polar solvents like DMF or DMSO, while common for heating reactions, can sometimes facilitate decarboxylation, especially if acidic or basic impurities are present.[10] For reactions where heating is absolutely necessary and alternative methods are not feasible, a less polar, aprotic solvent like dioxane or toluene might be a better choice, although this must be balanced with solubility requirements. However, the primary strategy should always be to lower the reaction temperature rather than solely optimizing the solvent for thermal stability.

Troubleshooting Guide: Decarboxylation During Amide Coupling

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of desired amide; isolation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. Reaction temperature is too high, causing decarboxylation to outcompete amide formation.Primary: Switch to a low-temperature coupling protocol using modern reagents (e.g., T3P®, HATU). Secondary: Convert the acid to an acid chloride at 0 °C before adding the amine.
Reaction is sluggish at room temperature, tempting an increase in heat. The chosen coupling reagent is not sufficiently active. The amine nucleophile is weak or sterically hindered.Use a more powerful coupling system. For example, if using EDC/DMAP, switch to HATU/DIPEA.[3] Ensure the reaction is run under anhydrous conditions.
Need to perform a separate reaction (e.g., Suzuki) at high temperature before amidation. The free carboxylic acid group is thermally labile and will not survive the required conditions.Protect the carboxylic acid as a methyl or ethyl ester before performing the high-temperature reaction. Deprotect via hydrolysis afterward.[7][8]
Inconsistent results; sometimes the reaction works, sometimes it fails. Presence of acidic or basic impurities in reagents or solvents, which can catalyze decarboxylation.Use high-purity, anhydrous solvents and reagents. If using a base like DIPEA or triethylamine, ensure it is fresh and pure.

Visualized Workflows and Mechanisms

Decarboxylation Pathway

The following diagram illustrates the proposed acid-facilitated decarboxylation mechanism. The key step is the protonation of the pyrrole ring, which makes the C2-carboxyl bond susceptible to cleavage.

G cluster_0 Acid-Facilitated Decarboxylation A Start: 4-bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid B Protonation at C3 (via H+ source) A->B H+ C Zwitterionic Intermediate (Unstable) B->C Resonance D C-C Bond Cleavage C->D Heat (Δ) E Product: 4-bromo-1H-pyrrolo [2,3-b]pyridine D->E F Byproduct: CO2 D->F

Caption: Proposed mechanism for thermal decarboxylation.

Decision Workflow for Synthesis

This workflow helps in selecting the appropriate synthetic strategy to avoid decarboxylation based on the reaction requirements.

G start Goal: Synthesize Amide Derivative decision1 Is high temperature (> 60 °C) required for a different transformation (e.g., cross-coupling)? start->decision1 protect Strategy: Protect Acid 1. Convert to Methyl Ester 2. Perform High-Temp Rxn 3. Hydrolyze Ester decision1->protect Yes couple Proceed to Amide Coupling decision1->couple No protect->couple decision2 Select Amide Coupling Method couple->decision2 low_temp Use Low-Temp Protocol: T3P® or HATU at RT decision2->low_temp acid_chloride Use Acid Chloride Protocol: 1. Oxalyl Chloride, 0 °C 2. Add Amine, RT decision2->acid_chloride end Final Amide Product low_temp->end acid_chloride->end

Caption: Decision tree for selecting a synthesis strategy.

Validated Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling with T3P®

This protocol is adapted from a reported synthesis of similar compounds and is highly effective at preventing decarboxylation.[5]

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Addition of Amine and Base: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Coupling Reagent: Add T3P® (Propylphosphonic Anhydride) as a 50% solution in DMF or ethyl acetate (1.5 eq) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature at or below 25 °C.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Protection as a Methyl Ester and Subsequent Deprotection

This two-part protocol is ideal when a high-temperature step is required elsewhere in the molecule.

Part A: Esterification

  • Setup: Suspend 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in methanol (MeOH).

  • Acid Catalyst: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise. Caution: Exothermic reaction and evolution of HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

  • Work-up: Cool the mixture and concentrate under reduced pressure to remove the excess methanol and SOCl₂. Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

Part B: Hydrolysis (Deprotection)

  • Setup: Dissolve the methyl ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the ester by TLC/LC-MS.

  • Work-up: Once complete, acidify the reaction mixture to pH ~3-4 with 1N HCl. The carboxylic acid product may precipitate. Extract with ethyl acetate, dry the organic layer, and concentrate to recover the deprotected acid.

References

  • Organoboron catalysis for direct amide/peptide bond formation.
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Cobalt-Catalyzed Amide Bond Formation from Esters and Amines.
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Investigating the Mechanism of Heteroaromatic Decarboxylation Using Solvent Kinetic Isotope Effects and Eyring Transition-State Theory.
  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). PMC.
  • Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org.
  • Chapter 6 Carboxyl Protecting Groups. [Source Not Provided].
  • Amide synthesis by acyl
  • Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters.
  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. PMC.
  • Process optimization for acid-amine coupling: a c
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions. Organic Letters.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Protecting group. Wikipedia.
  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.
  • New and improved methods for the radical decarboxyl
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional C
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Protecting Groups for Carboxylic acid. YouTube.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • 7-Azaindole 98 271-63-6. Sigma-Aldrich.
  • Decarboxyl
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Source Not Provided].
  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. NextSDS.
  • Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. MDPI.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Tre
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Source Not Provided].
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Semantic Scholar.
  • 4-Bromo-1H-pyrrole-2-carboxylic acid. PMC.
  • 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7. Sigma-Aldrich. | 27746-02-7. Sigma-Aldrich.

Sources

Technical Support Center: Purification & Crystallization of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Working with 7-azaindole derivatives—specifically 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1234616-71-7)[1]—presents unique physicochemical challenges. Due to its amphoteric nature and propensity for strong intermolecular hydrogen bonding, standard purification techniques often fail.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide mechanistically grounded, self-validating protocols for optimizing your purification and crystallization workflows.

Workflow Visualization

G Crude Crude Reaction Mixture (Target + Impurities) Alkaline Alkaline Dissolution (pH > 9) Target solubilized as carboxylate Crude->Alkaline Extract Liquid-Liquid Extraction (EtOAc wash) Alkaline->Extract Aqueous Phase Acidify Controlled Acidification (pH ~3.8) Isoelectric precipitation Extract->Acidify Remove Organics Filter Hot Filtration & Washing Removes trapped salts Acidify->Filter Zwitterion Precipitates Recryst EtOH/H2O Recrystallization Controlled cooling ramp Filter->Recryst Pure Pure Crystalline Product (>99% purity) Recryst->Pure

Workflow for the purification and crystallization of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Section 1: Physicochemical Challenges & Troubleshooting (FAQs)

Q: Why does 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibit notoriously poor solubility in both water and common organic solvents? A: This compound is a highly rigid, amphoteric heterocycle. It contains a weakly basic pyridine nitrogen (N7), a weakly acidic pyrrole nitrogen (N1), and an acidic carboxylic acid at C2. In neutral or mildly acidic media, it forms strong intermolecular hydrogen-bonded dimers and extensive zwitterionic networks[2]. This extensive hydrogen-bonding creates a highly stable crystal lattice with immense lattice energy, rendering it insoluble in solvents like dichloromethane, ether, or cold water. Causality: To solubilize the compound for purification, you must chemically disrupt this lattice by shifting the pH (>9 to form the highly soluble carboxylate anion, or <2 to protonate the pyridine ring).

Q: How do I separate the 4-bromo product from debrominated or isomeric impurities without using column chromatography? A: Column chromatography of zwitterionic azaindole carboxylic acids is notoriously difficult due to severe tailing on silica gel (the acidic and basic functional groups interact strongly with silanol groups). Instead, exploit its ionizable groups via an acid-base extraction workflow. By dissolving the crude mixture in an aqueous alkaline solution, the target compound becomes highly water-soluble. You can then wash the aqueous layer with a non-polar organic solvent to extract unreacted starting materials or neutral byproducts. Finally, carefully acidifying the aqueous layer to the compound's isoelectric point forces the purified product to precipitate out[3].

Q: My product precipitates as a fine, amorphous powder that clogs the filter. How do I achieve highly crystalline material? A: Amorphous "crashing out" occurs when supersaturation is generated too rapidly, causing catastrophic nucleation. For 7-azaindole derivatives, controlled neutralization and anti-solvent addition are critical. Causality: Instead of dumping acid into the alkaline solution rapidly, use a dilute acid (e.g., 1M HCl) and add it dropwise under vigorous stirring at an elevated temperature (e.g., 60 °C). Once the solution enters the metastable zone (becomes slightly cloudy), hold the temperature and add seed crystals. Allow the mixture to cool slowly to room temperature.

Section 2: Quantitative Data for Solvent Selection

Summarized below are the thermodynamic parameters for optimal solvent systems used in the crystallization of pyrrolo[2,3-b]pyridine derivatives[4].

Parameter / Solvent SystemSolubility (Hot)Solubility (Cold)Expected YieldPurityMechanistic Rationale
Ethanol / Water (1:1) High (>50 mg/mL at 78°C)Low (<2 mg/mL at 4°C)85-90%>99%Protic system disrupts azaindole dimers; water acts as a strong anti-solvent.
THF / Heptane (1:2) Moderate (~30 mg/mL at 65°C)Very Low (<1 mg/mL at 4°C)80-85%>98%THF breaks hydrogen bonds; heptane forces precipitation. Excellent for purging lipophilic impurities.
Aqueous Isoelectric High (at pH >9 or <2)Low (at pH 3.5 - 4.5)>92%~95%Zwitterion formation neutralizes net charge, maximizing lattice energy and driving precipitation.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Isoelectric Precipitation (Primary Purification)

Objective: Isolate the target compound from crude reaction mixtures while purging neutral and highly lipophilic impurities.

  • Alkaline Dissolution: Suspend the crude mixture in 1M NaOH (10 mL per gram of crude). Stir vigorously at room temperature for 30 minutes.

    • Causality & Validation: The base deprotonates the carboxylic acid, breaking the zwitterionic lattice and solubilizing the product as a sodium salt. Validation: The suspension should clarify. Any remaining undissolved solids are non-polar impurities or inorganic salts and must be filtered off.

  • Organic Wash: Extract the aqueous layer twice with an equal volume of Ethyl Acetate (EtOAc).

    • Causality & Validation: EtOAc removes neutral organic impurities (e.g., unreacted brominated starting materials). Validation: Spot both layers on a TLC plate (Eluent: 9:1 DCM:MeOH with 1% AcOH). The target product must remain exclusively at the baseline of the aqueous spot, while impurities migrate.

  • Isoelectric Acidification: Cool the aqueous layer to 5 °C. Slowly add 1M HCl dropwise until the pH reaches 3.8 ± 0.2.

    • Causality & Validation: As the pH approaches the isoelectric point, the compound forms a zwitterion, maximizing lattice energy and forcing precipitation. Validation: Monitor the pH continuously with a calibrated pH meter. If the pH drops below 2.0, the precipitate will begin to re-dissolve as the pyridine nitrogen protonates.

  • Filtration: Filter the resulting precipitate and wash thoroughly with ice-cold water to remove trapped NaCl.

Protocol 2: Anti-Solvent Recrystallization (Final Polish)

Objective: Achieve >99% purity and highly crystalline morphology suitable for downstream cross-coupling or biological assays.

  • Dissolution: Suspend the isoelectric precipitate in absolute ethanol (approx. 15 mL/g). Heat to reflux (78 °C) until complete dissolution occurs[4].

  • Anti-Solvent Addition: Slowly add hot water (anti-solvent) dropwise until the solution becomes faintly turbid, indicating the metastable zone has been reached.

  • Seeding and Cooling: Add 1% w/w of pure seed crystals. Hold the temperature for 15 minutes, then initiate a controlled cooling ramp of 0.2 °C/min down to 4 °C.

    • Causality & Validation: Controlled cooling prevents catastrophic nucleation, ensuring the growth of large, pure crystals that thermodynamically exclude mismatched isomeric impurities from the lattice. Validation: Analyze the mother liquor via HPLC. The concentration of the target compound in the supernatant should plateau, indicating thermodynamic equilibrium has been successfully reached.

References
  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid - ECHA CHEM. europa.eu.
  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase - PMC. nih.gov.
  • Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Organic Letters. acs.org.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. - R Discovery. researcher.life.

Sources

Technical Support Center: Optimizing the Bromination of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (commonly known as 7-azaindole-2-carboxylic acid) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors.

Bromination at the C-3 position is a critical step to enable downstream Suzuki-Miyaura cross-couplings. However, due to the electronic properties of the 7-azaindole core, researchers frequently encounter severe impurity profiles. This guide provides causal troubleshooting, quantitative data, and self-validating protocols to help you achieve high-purity 3-bromo derivatives.

Mechanistic Insights & Common Impurities

The pyrrole ring of the 7-azaindole system is highly electron-rich, making the C-3 position the primary target for electrophilic aromatic substitution (SEAr). However, when an electrophile attacks C-3, the resulting intermediate can rearomatize by losing the C-2 carboxyl group as CO₂ instead of losing a proton. This phenomenon, known as halodecarboxylation , is the leading cause of yield loss when brominating unprotected pyrrole-2-carboxylic and indole-2-carboxylic acids .

To successfully isolate the desired product, you must control the stoichiometry, temperature, and protecting group strategy.

Table 1: Quantitative Impurity Profile and Mitigation Strategies

ImpurityCausality / MechanismTypical Yield LossPrevention Strategy
3-Bromo-1H-pyrrolo[2,3-b]pyridine Halodecarboxylation due to the unprotected C-2 carboxyl group acting as a leaving group.30% – 70%Protect the carboxylic acid as an ethyl or methyl ester prior to bromination.
3,5-Dibromo derivatives Excess brominating agent or elevated temperatures (>5 °C) driving secondary SEAr at C-5.10% – 25%Strictly limit NBS to 0.98–1.05 equivalents; maintain internal temp at 0 °C.
Pyridine N-Oxide / Degradation Use of elemental Br₂ in oxidative/acidic conditions (e.g., AcOH) oxidizes the pyridine nitrogen.5% – 15%Use N-Bromosuccinimide (NBS) in anhydrous DMF to ensure mild conditions.
Unreacted Starting Material Incomplete reaction due to poor solubility or degraded/wet NBS.VariableUse freshly recrystallized NBS; ensure complete dissolution in DMF.
Recommended Workflow: The Protection-Bromination-Hydrolysis Sequence

To completely bypass halodecarboxylation, the most reliable and scalable approach is to temporarily mask the carboxylic acid as an ester .

G SM 7-Azaindole-2- carboxylic acid Ester Ethyl Ester Intermediate SM->Ester EtOH, H2SO4 (Protection) Decarb Decarboxylated Impurity SM->Decarb Direct NBS (Halodecarboxylation) BromoEster 3-Bromo Ethyl Ester Ester->BromoEster NBS, DMF, 0°C (Bromination) Product 3-Bromo-7-azaindole- 2-carboxylic acid BromoEster->Product LiOH, THF/H2O (Hydrolysis)

Workflow for regioselective C-3 bromination bypassing halodecarboxylation.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase without confirming the validation checkpoints.

Phase 1: Esterification (Protection)

Causality: Converting the electron-withdrawing, labile carboxylic acid into an ester prevents CO₂ loss during electrophilic attack.

  • Setup: Suspend 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g).

  • Reaction: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux the mixture at 80 °C for 12 hours.

  • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The highly polar starting material spot at the baseline must completely convert to a higher Rf ester spot. If starting material remains, add an additional 0.05 eq of H₂SO₄ and reflux for 4 more hours.

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Neutralize the residue with saturated aqueous NaHCO₃ (to prevent reverse hydrolysis) and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Phase 2: Regioselective Bromination

Causality: NBS in DMF provides a controlled, low-concentration release of Br⁺, favoring the most nucleophilic C-3 position while suppressing C-5 dihalogenation.

  • Setup: Dissolve the ethyl ester intermediate (1.0 eq) in anhydrous DMF (5 mL/g) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve freshly recrystallized N-Bromosuccinimide (NBS, 1.02 eq) in anhydrous DMF. Add this solution dropwise over 30 minutes via an addition funnel. Critical: Maintain the internal temperature below 2 °C to prevent over-bromination.

  • Reaction: Stir at 0 °C for 1.5 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in water, extract with EtOAc, and run LC-MS. You must observe the characteristic M⁺ and M⁺+2 isotope pattern (1:1 ratio) indicative of monobromination.

  • Workup: Pour the reaction mixture into a vigorously stirred beaker of ice water containing 1% sodium thiosulfate (this chemically quenches any unreacted NBS). Filter the resulting precipitate, wash extensively with cold water (to wash away DMF and highly water-soluble succinimide), and dry in vacuo.

Phase 3: Hydrolysis (Deprotection)

Causality: Mild basic hydrolysis cleaves the ester without degrading the brominated azaindole core.

  • Setup: Dissolve the brominated ester in a 3:1 mixture of THF:Water (10 mL/g).

  • Reaction: Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

  • Workup: Remove the THF in vacuo. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH 3-4. The target product, 3-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Frequently Asked Questions (FAQs)

Q: Can I perform direct bromination without the esterification step to save time? A: While direct bromination is possible, it is highly discouraged for scale-up. Unprotected indole-2-carboxylic and pyrrole-2-carboxylic acids are notoriously prone to halodecarboxylation when exposed to electrophilic halogens . If you must attempt it for rapid library synthesis, use exactly 0.98 eq of NBS in strictly anhydrous DMF at -10 °C, but expect a 30%–40% yield loss to the decarboxylated 3-bromo-7-azaindole impurity.

Q: Why use NBS in DMF instead of elemental bromine (Br₂) in acetic acid? A: Elemental bromine in acetic acid is a harsh, oxidative environment that often requires precise stoichiometry and can lead to oxidation of the pyridine nitrogen (forming N-oxides). NBS in DMF provides a controlled, mild electrophilic aromatic substitution that protects the integrity of the fused bicyclic ring.

Q: My final product is contaminated with succinimide. How do I remove it? A: Succinimide is highly soluble in water. Ensuring your post-reaction quench involves pouring the DMF mixture into a large volume of ice water (at least 5x the reaction volume) will keep succinimide in the aqueous phase while your brominated product precipitates. If succinimide persists in your NMR, trituration with warm water or a dilute sodium bicarbonate wash will efficiently remove it.

References
  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.[Link]

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry.[Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry.[Link]

Technical Support Center: Manufacturing 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This valuable building block is crucial in the development of various therapeutic agents, particularly kinase inhibitors.[1][2] This document addresses common challenges encountered during manufacturing, offering troubleshooting advice and detailed protocols to ensure process robustness, scalability, and product quality.

Section 1: Synthetic Strategies and Core Challenges

The manufacturing of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves a multi-step synthesis. A common approach begins with the functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. The key transformations are the regioselective bromination at the C4 position and subsequent carboxylation at the C2 position. Each of these steps presents unique scale-up challenges that can impact yield, purity, and process efficiency.

Below is a generalized workflow illustrating a common synthetic pathway.

cluster_0 Stage 1: Core Synthesis/Procurement cluster_1 Stage 2: Bromination cluster_2 Stage 3: Protection (Optional) cluster_3 Stage 4: Carboxylation cluster_4 Stage 5: Deprotection & Final Product A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) C Bromination Reaction (e.g., Ms2O, TMABr) A->C Starting Material B 4-Bromo-1H-pyrrolo[2,3-b]pyridine E Protection Step (e.g., SEM-Cl) B->E Substrate C->B Key Intermediate D N-Protected Intermediate G Carboxylation (e.g., n-BuLi, CO2) D->G Substrate E->D Protected Intermediate F C2-Carboxylated Intermediate I Deprotection/Hydrolysis F->I Substrate G->F Ester Intermediate H 4-bromo-1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid I->H Final Product Start Low Yield / Poor Selectivity in Bromination Step Q1 What bromination method is being used? Start->Q1 A1 Direct Bromination (e.g., NBS, Br2) Q1->A1 Direct A2 Via N-Oxide (e.g., Ms2O, TMABr) Q1->A2 N-Oxide Sol1 Consider milder, more selective reagents. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF can offer better control. A1->Sol1 Q2 Was temperature strictly controlled at 0-5 °C during reagent addition? A2->Q2 Sol2 Implement rigorous temperature monitoring. Use a jacketed reactor for scale-up. Slow, portion-wise addition of Ms2O is critical. Q2->Sol2 No Sol3 Verify purity of 7-azaindole N-oxide. Ensure stoichiometry of TMABr and Ms2O is accurate. Consider solvent choice; DMF is standard. Q2->Sol3 Yes

Caption: Troubleshooting Poor Bromination Selectivity

Recommended Optimization Parameters:

ParameterRecommended ConditionRationale
Bromide Source Tetramethylammonium bromide (TMABr)Provides a soluble and controlled source of bromide ions. [3]
Activating Agent Methanesulfonic anhydride (Ms₂O)Reacts with the N-oxide to facilitate nucleophilic attack by the bromide. [3]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reagents. [3]
Temperature 0-5 °C during addition, then warm to RTCritical for controlling selectivity and preventing decomposition. [3]
Work-up Aqueous quench and pH adjustmentNeutralizing with a base (e.g., NaOH) precipitates the product. [3]
Challenges in the Carboxylation Step

Question: I am struggling with the C2-carboxylation of 4-bromo-1H-pyrrolo[2,3-b]pyridine. The reaction is incomplete or I observe significant decomposition. How can I improve this step?

Answer: Selective C2-carboxylation typically involves a deprotonation at the C2 position with a strong base followed by quenching with carbon dioxide. This is a highly sensitive transformation.

Common Causes for Failure:

  • Incomplete Deprotonation: The N-H proton of the pyrrole is more acidic than the C2-H. Without N-protection, the base will preferentially deprotonate the nitrogen. Even with protection, achieving selective C2 deprotonation requires a sufficiently strong base and appropriate temperature.

  • Moisture and Air Sensitivity: The organometallic intermediate formed after deprotonation is extremely sensitive to moisture and oxygen. Rigorous inert atmosphere techniques are non-negotiable.

  • Temperature Control: Deprotonation is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.

  • CO₂ Quench: The method of CO₂ addition is critical. Bubbling gaseous CO₂ can be inefficient on a large scale. Using crushed dry ice is common but must be done carefully to avoid localized warming.

Recommendations for a Robust Carboxylation Protocol:

  • N-Protection: Protecting the pyrrole nitrogen is highly recommended for scalability. The Trimethylsilylethoxymethyl (SEM) group is often used as it can direct metallation to the C2 position and is stable to the basic conditions. [4][5]* Choice of Base: n-Butyllithium (n-BuLi) is the standard choice. Ensure it is properly titrated before use to confirm its molarity.

  • Inert Conditions: The reactor must be thoroughly dried and purged with an inert gas (Argon or Nitrogen). All solvents must be anhydrous.

  • Cryogenic Conditions: The reaction must be maintained at -78 °C during the deprotonation and CO₂ quench.

  • CO₂ Addition: For larger scale, adding a solution of CO₂ in an anhydrous solvent or using a CO₂ condenser can provide better control than adding solid dry ice directly to the reaction mixture.

Purification and Stability

Question: What is the most effective method for purifying the final product, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, on a large scale?

Answer: Due to its polar nature and potential for zwitterionic character, purification can be challenging.

  • Crystallization/Recrystallization: This is the preferred method for large-scale purification. The crude product, obtained after acidic work-up from the hydrolysis of the ester intermediate, can often be crystallized. A common procedure involves dissolving the crude solid in a suitable solvent mixture (e.g., an alcohol/water or dioxane/water system) and allowing it to crystallize upon cooling.

  • Acid/Base Wash: An extractive work-up can be effective. The carboxylic acid can be deprotonated with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This aqueous layer can be washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure product, which is collected by filtration. [6]* Silica Gel Chromatography: While effective at the lab scale, chromatography is generally not ideal for large-scale manufacturing due to cost and solvent usage. It should be reserved for cases where crystallization fails to remove a critical impurity.

Question: Is 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid prone to decarboxylation?

Answer: Yes, pyrrole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions. During scale-up, prolonged heating for dissolution during recrystallization should be minimized. It is advisable to store the final product in a cool, dark, and dry place. [7][8]

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific laboratory or plant conditions.

Protocol 1: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine[5]
  • Setup: A dry, jacketed reactor is equipped with a mechanical stirrer, a temperature probe, and an inert gas inlet.

  • Charging Reagents: To the reactor, add 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq). Add anhydrous N,N-dimethylformamide (DMF, ~10 L/kg of N-oxide).

  • Cooling: Cool the mixture to 0 °C with stirring.

  • Reagent Addition: Slowly add methanesulfonic anhydride (Ms₂O, 2.0 eq) in small portions, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor reaction completion by HPLC.

  • Quench and Isolation: Carefully dilute the reaction mixture with water (~20 L/kg). Adjust the pH to ~7 with solid sodium hydroxide. Add more water to fully precipitate the product.

  • Filtration and Drying: Cool the resulting slurry to 5 °C and hold for 1 hour. Collect the precipitate by filtration, wash with cold water, and dry in a vacuum oven over a desiccant (e.g., P₂O₅) to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Carboxylation and Hydrolysis (Conceptual)

Note: This is a conceptual outline based on standard organometallic procedures and requires N-protection of the substrate from Protocol 1.

  • Setup: A rigorously dried and argon-purged reactor is set up with a mechanical stirrer and temperature probe.

  • Dissolution: Dissolve N-protected 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF (~15 L/kg).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Carboxylation: Quench the reaction by adding a large excess of finely crushed anhydrous dry ice. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up (Ester): Quench with saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated to give the crude N-protected carboxylic acid ester (after esterification workup if needed).

  • Hydrolysis (Final Product): The crude ester is hydrolyzed using standard conditions (e.g., aqueous NaOH in methanol, followed by acidic work-up). The final product is isolated by filtration after acidification causes it to precipitate.

References

  • Zhang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • NextSDS. (n.d.). 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Doron Scientific. (2023). 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Montecinos, R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Zeng, G.-F., et al. (2012). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • Trofimov, B. A., et al. (2016). Advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Chemical Reviews.
  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

  • Noe, M. C., et al. (2019). Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: NMR Sample Preparation for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for structural elucidation of azaindole derivatives. Preparing NMR samples for 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid presents a notorious bottleneck in drug development and medicinal chemistry workflows.

This guide is engineered for researchers and application scientists, providing field-proven methodologies, mechanistic causality, and self-validating protocols to overcome the severe solubility issues associated with this scaffold.

The Core Challenge: Understanding Causality

Why is this specific molecule so resistant to solvation? The difficulty stems from the compound's highly rigid, planar structure combined with a dense network of hydrogen bond donors and acceptors.

The pyrrolo[2,3-b]pyridine (7-azaindole) core contains a hydrogen bond donor (pyrrole NH) and an acceptor (pyridine N). The addition of the 2-carboxylic acid introduces another potent donor/acceptor pair. In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding, forming robust dimeric and polymeric networks with exceptionally high crystal lattice energies.

Standard non-polar solvents (like CDCl₃) lack the dielectric constant required to disrupt these lattice forces. Even in polar aprotic solvents like DMSO-d₆, researchers frequently encounter limited solubility and broad NMR signals due to intermediate exchange rates between aggregated states 1[1]. Overcoming this requires chemical intervention to break the hydrogen-bonded dimers.

Solvent Selection Matrix

To facilitate rapid decision-making, we have summarized the quantitative and qualitative data for the most effective solvent systems used for this compound.

Solvent SystemSolubilizing MechanismExpected SolubilitySignal ResolutionSample RecoveryRecommended Use Case
DMSO-d₆ (Anhydrous) H-bond acceptor disrupts lattice~2 - 5 mg/mLModerate (broad NH/OH)High (Lyophilization)Standard initial screening; when sample recovery is critical.
DMSO-d₆ + NaOD (D₂O) Deprotonation to sodium carboxylate> 20 mg/mLExcellent (sharp peaks)Low (Requires acidification)Routine ¹H/¹³C NMR for highly insoluble batches.
d-TFA Protonation of pyridine nitrogen> 30 mg/mLExcellentNone (Destructive)Complex 2D NMR (HSQC/HMBC) requiring high concentrations2[2].
CD₃OD Protic disruption of H-bonds< 2 mg/mLPoorHighNot recommended for this specific carboxylic acid.

Decision Workflow

Use the following logical decision tree to select the optimal sample preparation route based on your downstream requirements.

Workflow A 4-bromo-1H-pyrrolo[2,3-b]pyridine -2-carboxylic acid B Is sample recovery critical? A->B C Attempt DMSO-d6 (Standard) B->C Yes D Use d-TFA (Destructive) B->D No E Solubility > 5 mg/mL? C->E F Run 1H/13C NMR D->F E->F Yes G Add 1-2 drops NaOD/D2O (Form Na+ Salt) E->G No (Suspension) G->F

Logical decision tree for selecting the optimal NMR solvent based on recovery needs and solubility.

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . By monitoring specific chemical shifts, you can instantly verify if the sample preparation was successful before committing to long ¹³C or 2D acquisitions.

Protocol A: The Base-Titration Method (In-Situ Salt Formation)

By converting the carboxylic acid into a sodium carboxylate salt, the compound becomes highly ionic, permanently breaking the dimeric hydrogen bonds and drastically increasing solubility in DMSO.

  • Preparation: Weigh 3–5 mg of the compound into a 1.5 mL Eppendorf tube.

  • Initial Solvation: Add 0.5 mL of high-purity DMSO-d₆. Sonicate for 5 minutes. (If the solution is clear, proceed directly to NMR).

  • Titration: If a cloudy suspension persists, add 10–15 µL of 40% NaOD in D₂O.

  • Homogenization: Vortex the mixture for 30 seconds. The suspension will rapidly clear into a transparent solution. Transfer to a 5 mm NMR tube.

  • Standardization: Because TMS is insoluble in aqueous mixtures, reference the spectrum to the DMSO residual peak (2.50 ppm) or use TSP3[3].

  • Self-Validation Check: Run a quick 1-scan ¹H NMR.

    • Validation Criteria: The broad -COOH peak (typically expected around 11.0–12.5 ppm) must be completely absent. Furthermore, the azaindole aromatic protons will shift upfield (lower ppm) by approximately 0.1–0.3 ppm compared to the free acid, confirming the electron-donating effect of the newly formed carboxylate anion 4[4].

Protocol B: The Acid-Disruption Method (d-TFA)

Deuterated trifluoroacetic acid (d-TFA) is an aggressive, highly deshielding solvent that forces the protonation of the pyridine nitrogen, creating a soluble cation and entirely disrupting the lattice.

  • Preparation: Weigh 5–10 mg of the compound directly into an NMR tube.

  • Solvation: In a fume hood, add 0.6 mL of d-TFA.

  • Mixing: Cap tightly with a PTFE-lined cap and invert gently. The compound will dissolve almost instantaneously.

  • Self-Validation Check: Run a standard ¹H NMR.

    • Validation Criteria: The pyrrole NH and carboxylic -COOH protons will undergo rapid chemical exchange with the d-TFA solvent and will merge into the massive solvent residual peak (usually around 11.5 ppm). The aromatic protons will shift significantly downfield (higher ppm) due to the strong electron-withdrawing effect of the protonated pyridine ring.

Troubleshooting & FAQs

Q: Why is my compound completely insoluble in CDCl₃, even with sonication? A: 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid possesses a rigid planar structure with multiple hydrogen bond donors (pyrrole NH, carboxylic OH) and acceptors (pyridine N, carbonyl O). This creates a robust intermolecular hydrogen-bonded network with high crystal lattice energy. Non-polar solvents like CDCl₃ lack the necessary dielectric constant and competitive H-bonding capacity to break these lattice forces.

Q: I used DMSO-d₆, but I cannot find the carboxylic acid proton peak (~12 ppm). Where did it go? A: The acidic proton of the -COOH group undergoes rapid chemical exchange with trace water (HOD) present in the DMSO-d₆. This exchange broadens the signal, often merging it into the water peak (~3.3 ppm in DMSO) or causing it to disappear into the baseline entirely5[5]. To observe it, you must use strictly anhydrous DMSO-d₆ (stored over molecular sieves) and run the experiment immediately after preparation.

Q: My aromatic peaks are broad and poorly resolved in pure DMSO-d₆. How can I fix this? A: Peak broadening in this specific azaindole system is typically caused by intermediate exchange rates between different hydrogen-bonded dimeric states or tautomers in solution. Adding a trace amount of strong acid (like d-TFA) or base (like NaOD) pushes the equilibrium entirely to the protonated or deprotonated state, respectively, sharpening the signals immediately.

Q: Can I recover my sample after using d-TFA? A: It is highly difficult and generally considered a destructive method. While you can technically evaporate the d-TFA under a stream of nitrogen, the resulting solid will be the trifluoroacetate salt of your compound, not the free base. Neutralization and extraction would be required, which is inefficient for typical NMR scale quantities (2-5 mg).

References

  • ChemRxiv - Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. URL:[Link][1]

  • Organic Process Research & Development (ACS) - NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. URL:[Link][3]

  • eGPAT - Solvents in NMR spectroscopy. URL:[Link][2]

  • Chemistry Blogspot - Carboxylic acid NMR. URL:[Link][4]

  • Quora - Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? URL:[Link][5]

Sources

Validation & Comparative

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid vs 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the 7-azaindole scaffold, a bioisostere of indole, is a privileged structure, particularly in the development of kinase inhibitors.[1][2] The strategic placement of a bromine atom on the pyridine ring of the 7-azaindole core provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries. This guide provides an in-depth technical comparison of the reactivity of two key isomeric building blocks: 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .

Introduction to the Isomers

Both 4-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are valuable starting materials in the synthesis of complex heterocyclic compounds.[3][4] The core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[5] The position of the bromine atom on the pyridine ring significantly influences the electronic properties and, consequently, the chemical reactivity of the molecule. This guide will explore these differences, providing experimental data and mechanistic insights to aid researchers in selecting the appropriate isomer and optimizing reaction conditions for their synthetic endeavors.

Electronic Properties: The Decisive Factor in Reactivity

The differing reactivity of the 4-bromo and 5-bromo isomers can be rationalized by considering the electronic effects of the bromine atom on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deactivation of the ring towards electrophilic substitution, with the effect being most pronounced at the 2- and 4-positions.[6]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: The bromine atom at the 4-position is directly conjugated with the pyridine nitrogen. This placement results in a significant electron-withdrawing effect, making the C4 position susceptible to nucleophilic aromatic substitution under certain conditions. The electron-deficient nature of the pyridine ring is enhanced, which can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: With the bromine atom at the 5-position, its electron-withdrawing inductive effect is still present, but it is not in direct conjugation with the pyridine nitrogen in the same way as the 4-bromo isomer. This can lead to a comparatively less electron-deficient pyridine ring system. Consequently, the reactivity of the C5-Br bond in cross-coupling reactions may differ from that of the C4-Br bond.

electronic_effects cluster_4bromo 4-Bromo Isomer cluster_5bromo 5-Bromo Isomer 4-Br Bromine at C4 EWG_4 Stronger electron- withdrawing effect at C4 4-Br->EWG_4 Reactivity_4 Potentially higher reactivity in nucleophilic substitution and altered cross-coupling profile EWG_4->Reactivity_4 5-Br Bromine at C5 EWG_5 Weaker positional electron-withdrawing effect 5-Br->EWG_5 Reactivity_5 Distinct reactivity profile in cross-coupling reactions EWG_5->Reactivity_5

Comparative Reactivity in Key Transformations

The strategic placement of the bromine atom dictates the synthetic utility of each isomer in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal for the functionalization of these bromo-7-azaindole scaffolds.[7][8][9]

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds.[9] While direct comparative studies are scarce, the electronic differences between the two isomers suggest potential variations in their reactivity. The more electron-deficient nature of the C4-Br bond in the 4-bromo isomer might lead to a faster oxidative addition step in the catalytic cycle under certain conditions. However, the choice of catalyst, ligand, and base is crucial for a successful transformation and can often overcome inherent differences in substrate reactivity.[10]

Buchwald-Hartwig Amination: This powerful method for C-N bond formation is essential for introducing amine functionalities.[7][11] The success of this reaction is highly dependent on the ligand and reaction conditions. For both isomers, the presence of the unprotected N-H group on the pyrrole ring can potentially interfere with the catalytic cycle. Therefore, N-protection is often employed to improve yields and avoid side reactions.[5]

Reaction Type4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acidKey Considerations
Suzuki-Miyaura Coupling The C4-Br bond is activated by the adjacent pyridine nitrogen, potentially leading to facile oxidative addition.The C5-Br bond reactivity is influenced by the overall electronic nature of the pyridine ring.Catalyst/ligand selection is critical to optimize yields and prevent side reactions like dehalogenation.[12] N-protection of the pyrrole may be beneficial.
Buchwald-Hartwig Amination Amenable to C-N bond formation, often requiring N-protection for optimal results.Readily undergoes C-N coupling, with N-protection being a common strategy to enhance reactivity and yield.Choice of phosphine ligand and base is crucial to avoid side reactions and ensure efficient coupling.[13]

Table 1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid at the 2-position of the pyrrole ring offers another site for functionalization, primarily through esterification and amide bond formation.

Esterification: Standard acid-catalyzed esterification methods can be employed for both isomers. The reactivity is generally governed by the steric hindrance around the carboxylic acid and the electronic nature of the pyrrole ring. The electronic influence of the bromo-substituent on the pyridine ring is transmitted to the pyrrole ring, which could subtly affect the acidity of the carboxylic acid and its reactivity.

Amide Coupling: The formation of amides from the carboxylic acid moiety is a crucial transformation in drug discovery. A variety of coupling reagents can be utilized for this purpose. The choice of coupling agent and reaction conditions will be the primary determinant of success, rather than the position of the bromine atom on the distal pyridine ring.

reaction_workflow Start Bromo-7-azaindole-2-carboxylic Acid (4-bromo or 5-bromo) NProtection N-Protection (Optional but often recommended) Start->NProtection CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Product1 C4/C5 Functionalized Product CrossCoupling->Product1 CarboxylicAcidChem Carboxylic Acid Modification (Esterification, Amide Coupling) Product2 C2 Functionalized Product CarboxylicAcidChem->Product2 NProtection->CrossCoupling NProtection->CarboxylicAcidChem

Experimental Protocols

The following are generalized experimental protocols for key transformations. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add the bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, DMF/water). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv.), the amine (1.1-1.5 equiv.), a suitable base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Solvent: Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Conclusion

Both 4-bromo- and 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid are indispensable building blocks in modern synthetic and medicinal chemistry. The choice between the two isomers will depend on the desired substitution pattern and the specific synthetic strategy. The 4-bromo isomer, with its bromine atom activated by the adjacent pyridine nitrogen, may exhibit enhanced reactivity in certain transformations. However, with the vast array of available palladium catalysts and ligands, successful cross-coupling reactions can be achieved for both isomers. Understanding the subtle electronic differences between these two molecules empowers chemists to make informed decisions and design more efficient and effective synthetic routes towards novel therapeutic agents.

References

Click to expand
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. (2022). IntechOpen. [Link]

  • On the reactivity of bromine atoms in brominated pyridines. Preparation of some 2:6‐disubstitution products of pyridine. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. (n.d.). ResearchGate. [Link]

  • 24.9: Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules†. (2020, February 5). Dalton Transactions, 49(8), 2497-2506. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Molecules, 29(12), 2901. [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). MDPI. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. The cross‐coupling reaction was performed with crude extract obtained from enzymatic halogenation.49. (n.d.). ResearchGate. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. (2016, June 22). Organic Letters, 18(13), 3146-3149. [Link]

  • Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. (n.d.). Chemical Science, 11(4), 959-967. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journal of Organic Chemistry, 8, 2038-2048. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. (2010, December 1). European Patent Office. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2019, April 22). Molecules, 24(8), 1582. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie International Edition, 44(9), 1371-1375. [Link]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. (n.d.). NextSDS. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). Molecules. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (n.d.). Pakistan Journal of Pharmaceutical Sciences, 23(3), 333-338. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. (2013, January 8). Journal of Medicinal Chemistry, 56(3), 1173-1188. [Link]

  • Azaindole: A Candidate Anchor for Regulating Charge Polarity and Inducing Resonance Transmission at the Fermi Level via Dehydrogenation. (2024, November 14). The Journal of Physical Chemistry A. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). ResearchGate. [Link]

  • Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. (2024, July 9). Molecules, 29(14), 3249. [Link]

  • scientific letter. (2022, December 13). Atlanchim Pharma. [Link]

Sources

A Comparative Guide to the Cross-Coupling Efficiency of 4-Bromo- vs. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a core component of 4-bromo- and 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. Functionalization at the C4-position is crucial for modulating the biological activity of these compounds. This guide provides an in-depth comparison of the cross-coupling efficiency of the 4-bromo and 4-chloro analogs, offering experimental insights to inform synthetic strategy and catalyst selection.

The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The fundamental difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond strengths. The C-Br bond is weaker and more easily cleaved than the C-Cl bond. This difference directly impacts the initial and often rate-determining step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. Due to the higher bond dissociation energy of the C-Cl bond, a more electron-rich and sterically demanding ligand on the palladium center is typically required to facilitate this oxidative addition for aryl chlorides compared to their bromide counterparts.[1][2][3]

While oxidative addition is a critical factor, it's not the sole determinant of overall catalytic efficiency. Other factors, such as the stability of the resulting palladium complex and the subsequent reductive elimination step, can also play significant roles.[1] However, for many cross-coupling reactions, the general trend of reactivity is I > Br > Cl > F.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, provides a clear illustration of the differing reactivities of the 4-bromo and 4-chloro-7-azaindole scaffolds.

SubstrateCatalyst SystemConditionsYieldReference
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePd₂(dba)₃, K₂CO₃1,4-dioxane:water (1:1), 100 °C, 30 minGood[4]
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinePd(PPh₃)₄Not specified90% (isolated)[4]
2,4,6-trichloropyrido[2,3-d]pyrimidinePd(PPh₃)₄, K₂CO₃Toluene, 110 °C, 3 h83% (monoarylated at C4)[5]

Note: The carboxylic acid moiety often requires protection (e.g., as an ester) or can be installed after the coupling reaction to avoid potential side reactions.

As the data suggests, successful Suzuki-Miyaura couplings of chloro-substituted pyrrolopyridines have been achieved. However, these often necessitate more specialized and electron-rich phosphine ligands or higher reaction temperatures to overcome the less favorable oxidative addition step. In contrast, bromo-substituted analogs generally react under milder conditions with a broader range of palladium catalysts.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Halogenated 7-Azaindole Derivative

This protocol provides a general framework for the Suzuki-Miyaura coupling of a protected 4-halogenated 7-azaindole. The choice of catalyst, ligand, and base may require optimization depending on the specific boronic acid or ester used.

Materials:

  • 4-Halogenated-1-(protected)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ester (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halogenated 7-azaindole derivative, arylboronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylated compounds, which are prevalent in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

While there is extensive literature on the Buchwald-Hartwig amination of halo-pyridines and related heterocycles, specific comparative data for 4-bromo- versus 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is less readily available. However, the general principles of reactivity hold true. Aryl bromides are generally more reactive substrates than aryl chlorides.[6][7] To achieve efficient amination of the 4-chloro derivative, the use of specialized bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often necessary to facilitate the challenging oxidative addition step.[6][8]

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloro-7-azaindole Derivative

This protocol is adapted for the more challenging 4-chloro substrate and highlights the use of a specialized ligand.

Materials:

  • 4-Chloro-1-(protected)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ester (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, XPhos) (4-10 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 4-chloro-7-azaindole derivative, palladium catalyst, phosphine ligand, and base in an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle

Conclusions and Strategic Recommendations

The choice between 4-bromo- and 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a starting material for cross-coupling reactions has significant implications for reaction development and process scalability.

  • For Versatility and Milder Conditions: 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the preferred substrate. Its higher reactivity allows for a broader range of palladium catalysts and generally milder reaction conditions, which can be advantageous for substrates with sensitive functional groups.

  • When Cost and Availability are Key: 4-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid presents a more cost-effective and readily available alternative. However, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, typically involving bulky, electron-rich phosphine ligands, and may require higher reaction temperatures and longer reaction times.[2][3]

Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and economic considerations. For early-stage discovery and the synthesis of diverse analog libraries, the bromo-derivative may offer greater flexibility. For large-scale production where cost is a primary driver, the development of a robust and efficient protocol for the chloro-analog is a worthwhile endeavor.

References

Sources

A Senior Application Scientist's Guide to the Validation of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Reaction Products: A Comparative Analysis of LC-MS, qNMR, and HPTLC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Method Validation in Drug Discovery

In the landscape of modern drug development, 7-azaindole scaffolds, such as 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, are pivotal building blocks for synthesizing a new generation of therapeutic agents, particularly kinase inhibitors.[1][2] The transformation of these scaffolds into active pharmaceutical ingredients (APIs) involves a series of chemical reactions that must be meticulously monitored and validated. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the safety and efficacy of the final drug product.[3] Therefore, robust analytical methodologies are not merely a regulatory requirement but a cornerstone of scientific integrity and patient safety.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent technique for this purpose, offering unparalleled sensitivity and selectivity.[5] However, a comprehensive understanding of its capabilities and limitations relative to other analytical tools is essential for making informed decisions in a research and development setting. This guide provides an in-depth, experience-driven protocol for the LC-MS validation of a representative reaction involving 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Furthermore, it presents an objective comparison with two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental frameworks.

The Synthetic Landscape: A Hypothetical Amide Coupling Reaction

To ground our discussion in a practical context, we will consider a common synthetic transformation: the coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with an amine to form an amide. This reaction is fundamental in creating diverse chemical libraries for drug screening.

  • Reactant A: 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Reactant B: Piperidine (as a representative secondary amine)

  • Expected Product: (4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)(piperidin-1-yl)methanone

  • Key Potential Impurities:

    • Unreacted 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Starting Material)

    • Residual Piperidine

    • Potential side-products (e.g., debrominated species, dimers)

The analytical challenge lies in developing a method that can simultaneously separate, identify, and quantify each of these components with high fidelity.

(Note: The above DOT script is a template. Actual images of chemical structures would be needed for it to render correctly.)

Caption: Hypothetical amide coupling reaction.

Part 1: The Gold Standard - LC-MS Validation Protocol

The power of LC-MS lies in its hybrid nature: the liquid chromatography front-end separates the components of a mixture in time, while the mass spectrometer back-end provides mass-to-charge ratio (m/z) information, which aids in structural identification and quantification.

Experimental Workflow: A Step-by-Step Guide

1. Sample Preparation: The Foundation of Good Data

The goal of sample preparation is to create a clean, homogenous sample in a suitable solvent that is compatible with the LC system and within the linear range of the detector.

  • Aliquoting: At set time points, a small, precise volume (e.g., 20 µL) is withdrawn from the reaction mixture. This ensures representative sampling.

  • Quenching: The reaction in the aliquot is immediately stopped. This is critical for accurately capturing the reaction's state at a specific time. Quenching can be achieved by rapid dilution in a cold solvent (e.g., acetonitrile) which also serves to precipitate proteins or catalysts.[6]

  • Dilution: The quenched sample is diluted to a concentration appropriate for the LC-MS system (typically in the low µg/mL to ng/mL range). This prevents detector saturation and column overloading.

  • Filtration: The diluted sample is passed through a 0.22 µm syringe filter to remove particulates that could damage the HPLC column or tubing.[6]

2. Liquid Chromatography (LC) Method Development

The objective is to achieve baseline separation of the starting material, product, and key impurities.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is an excellent starting point. These columns are robust and effective for separating a wide range of small molecules, including heterocyclic compounds.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acidifier ensures good peak shape for the carboxylic acid and promotes protonation for positive-mode ESI.

    • B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with low viscosity and UV cutoff.

  • Gradient Elution: A gradient is necessary to elute compounds with different polarities within a reasonable time. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C (to ensure reproducible retention times)

3. Mass Spectrometry (MS) Method Development

The MS provides the detection and identification power.

  • Ionization Source: Electrospray Ionization (ESI) is the method of choice for polar, nitrogen-containing compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]+.[8]

  • Ionization Mode: Positive Ion Mode is selected because the nitrogen atoms in the pyrrolopyridine ring are readily protonated.

  • Detection Strategy:

    • Full Scan: Initially, a full scan (e.g., m/z 100-800) is performed to identify the m/z of all components. A key diagnostic feature for our target molecules is the isotopic pattern of bromine (79Br and 81Br exist in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da.[9][10]

    • Multiple Reaction Monitoring (MRM): For quantification, MRM is superior due to its high sensitivity and selectivity.[7][8] It involves selecting the precursor ion (the [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

      • Hypothetical MRM Transitions:

        • Starting Material: m/z 255/257 → [fragment ion]

        • Product: m/z 322/324 → [fragment ion]

4. Method Validation (per ICH Q2(R1) Guidelines)

Validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][11]

  • Specificity: The method's ability to assess the analyte in the presence of other components. This is confirmed by injecting individual standards and observing distinct retention times and no interference at the analyte's m/z.[11][12]

  • Linearity and Range: A series of standards are prepared and injected to demonstrate that the detector response is directly proportional to the concentration over a specified range.[13]

  • Accuracy and Precision: Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. Precision is assessed by repeatedly analyzing a single sample to determine the variability of the results (repeatability and intermediate precision).[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[4]

  • Robustness: The method's performance is tested under small, deliberate variations in parameters like mobile phase composition, pH, or column temperature to ensure it remains reliable.[4]

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Detection cluster_validation 4. Method Validation (ICH) Aliquoting Aliquoting Quenching Quenching Aliquoting->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection C18_Column C18_Column Injection->C18_Column Gradient Elution ESI_Source ESI Source (+ mode) C18_Column->ESI_Source Full_Scan Full_Scan ESI_Source->Full_Scan Identify m/z MRM MRM ESI_Source->MRM Quantify Data_Analysis Data_Analysis Full_Scan->Data_Analysis MRM->Data_Analysis Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOQ LOQ Robustness Robustness Final_Report Final_Report Data_Analysis->Final_Report

Caption: A typical workflow for LC-MS method validation.

Part 2: Comparative Analysis - Alternative Validation Techniques

While LC-MS is a powerful tool, it is not always the optimal choice. Factors like available equipment, desired speed, and the specific information required may lead a scientist to consider other techniques.

A. Quantitative NMR (qNMR): The Absolute Quantifier

qNMR is a primary analytical method that quantifies molecules without requiring a specific reference standard for each analyte.[14] Its quantification is based on the direct proportionality between the integrated intensity of a resonance signal and the number of atomic nuclei contributing to it.[14]

Experimental Protocol:

  • Sample Preparation: Accurately weigh the reaction mixture aliquot (e.g., 5-10 mg) and a certified internal standard (e.g., maleic anhydride) into a vial. The internal standard must have a simple spectrum with at least one peak that is well-resolved from analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a quantitative 1H NMR spectrum. Key parameters include a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) and ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula, which relates the integrals, molecular weights, and masses of the analyte and the internal standard.

Causality: The choice of a long relaxation delay is crucial for trustworthiness; it ensures that all protons have fully relaxed before the next pulse, making the signal integration directly proportional to the number of protons.[14]

B. High-Performance Thin-Layer Chromatography (HPTLC): The High-Throughput Screener

HPTLC is a sophisticated form of TLC that offers improved resolution, sensitivity, and the ability to perform quantitative analysis via densitometry.[15] It is particularly useful for rapid screening of multiple samples.

Experimental Protocol:

  • Sample Application: Apply precise, small spots or bands of the diluted reaction mixture aliquots and standards onto an HPTLC plate (e.g., silica gel 60 F254) using an automated applicator.

  • Chromatographic Development: Place the plate in a developing chamber containing a pre-saturated mobile phase (e.g., a mixture of ethyl acetate and hexane). The mobile phase migrates up the plate via capillary action, separating the components based on their differential partitioning between the mobile and stationary phases.[16]

  • Detection: After development, dry the plate. Visualize the separated spots under UV light (254 nm).

  • Densitometric Scanning: Quantify the spots by scanning the plate with a densitometer. The instrument measures the absorbance or fluorescence of the spots, and the resulting peak areas are used to calculate the concentration against a calibration curve.

Causality: HPTLC's strength lies in its parallel nature. Multiple samples and standards can be run on a single plate, making it highly efficient for comparing different reaction time points or conditions simultaneously, reducing systematic errors.[15][17]

Objective Performance Comparison

The choice of analytical technique is a trade-off between various performance characteristics. The following table provides a comparative summary to guide the selection process.

FeatureLC-MSqNMRHPTLC
Principle Chromatographic separation followed by mass-based detection.Nuclear resonance signal intensity proportional to molar concentration.[14]Planar chromatographic separation with densitometric detection.[5]
Selectivity Very High (chromatography + mass filtering).[11]Moderate to High (depends on spectral resolution).Moderate (relies on chromatographic separation alone).
Sensitivity Very High (pg to fg).Low (µg to mg).Moderate (ng to µg).[15]
Speed Moderate (serial analysis, ~10-15 min/sample).Fast (for method development), Moderate (for acquisition).[14]Very High (parallel analysis of many samples).[17]
Quant. Accuracy High (requires reference standards for each analyte).Very High (primary method, requires one internal standard).[18]Moderate (good for relative quantification).
Cost High (instrumentation and maintenance).High (instrumentation).Low (consumables and instrumentation).[5]
Information Retention time, mass, fragmentation pattern.Absolute structure and quantification.[19]Retention factor (Rf), relative quantity.

Conclusion: Selecting the Right Tool for the Job

The validation of reaction products is a multi-faceted challenge that requires a deep understanding of the analytical tools available.

  • LC-MS remains the definitive technique for trace-level impurity identification and quantification, offering a powerful combination of separation and detection that is essential for regulatory submissions and ensuring the highest levels of drug purity.[4][5] Its sensitivity and specificity are unmatched.

  • Quantitative NMR serves as an invaluable orthogonal method. Its ability to provide absolute quantification without specific impurity standards makes it exceptionally powerful in early-stage development when such standards may not be available.[14][19] It is a rapid and economical alternative to chromatography for potency determination.[14]

  • HPTLC finds its niche in high-throughput screening and quality control environments where cost and speed are critical factors.[5][16] It is an excellent tool for monitoring reaction progress and screening for the presence of major impurities.

As a Senior Application Scientist, my recommendation is to employ a strategic, multi-pronged approach. Use HPTLC or direct-injection MS for rapid, real-time reaction monitoring. Employ qNMR for the accurate potency determination of the bulk product, and leverage the full power of a validated LC-MS method for the comprehensive identification and quantification of all impurities, ensuring the final product meets the stringent quality and safety standards of the pharmaceutical industry.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Pharmaceutical Review. Available at: [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (2023). Journal of Applied Bioanalysis. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. National Open Access Monitor, Ireland. Available at: [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. Available at: [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. (2020). Journal of Planar Chromatography - Modern TLC. Available at: [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Available at: [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (2022). TIJER. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2018). McMaster University. Available at: [Link]

  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. International Journal of Research Trends and Innovation. Available at: [Link]

  • Analytical strategies for LC-MS-based targeted metabolomics. (2010). Methods in Molecular Biology. Available at: [Link]

  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Nonconventional Alternatives to LC–MS. (2015). LCGC International. Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). Analytical Chemistry. Available at: [Link]

  • Development of a fast isocratic LC-MS/MS method for the high-throughput analysis of pyrrolizidine alkaloids in Australian honey. (2014). Food Additives & Contaminants: Part A. Available at: [Link]

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Doron Scientific. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC. Available at: [Link]

  • Development of LC-MS method enabling full chromatographic separation of 36 pyrrolizidine alkaloids in plant-based matrices. (2025). Analytica Chimica Acta. Available at: [Link]

  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. (2025). Journal of Chromatography A. Available at: [Link]

  • 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. NextSDS. Available at: [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. Available at: [Link]

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019). Agilent. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 4-BroMo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. NextSDS. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing. Available at: [Link]

  • A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application. (2025). Journal of Chromatography B. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Bromo-Azaindole Carboxylic Acid Isomers: Elucidating Structure Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, azaindole scaffolds are of paramount importance, serving as the core of numerous biologically active compounds and functional materials.[1] The introduction of a bromine atom and a carboxylic acid group to the azaindole framework creates a set of positional isomers with distinct physicochemical properties that can profoundly influence their biological activity and application potential. A thorough understanding of the spectroscopic characteristics of these isomers is crucial for their unambiguous identification, quality control, and the rational design of new chemical entities.

The Significance of Isomeric Differentiation

The precise location of the bromine atom on the azaindole ring system can dramatically alter the molecule's electron distribution, dipole moment, and steric profile. These changes, in turn, affect how the molecule interacts with its environment, including biological targets such as enzymes and receptors. Consequently, different isomers can exhibit widely varying pharmacological and toxicological profiles. Spectroscopic techniques provide a powerful, non-destructive means to differentiate between these isomers, ensuring the correct compound is advanced in a research or development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of isomeric structures.

¹H NMR Spectroscopy: The Influence of Bromine's Anisotropy and Electronegativity

The position of the bromine atom significantly influences the chemical shifts of the aromatic protons on the azaindole core. This is due to a combination of its electron-withdrawing inductive effect and the magnetic anisotropy of the C-Br bond.

Expected Trends in ¹H NMR Chemical Shifts:

  • Proximity to Bromine: Protons on the carbon atom adjacent to the bromine substituent will experience the most significant downfield shift due to the deshielding effect of the electronegative bromine.

  • Through-Space Effects: The magnetic anisotropy of the C-Br bond can cause either shielding or deshielding of nearby protons, depending on their spatial orientation relative to the bond axis.

  • Coupling Constants: The coupling patterns (e.g., doublets, triplets) and the magnitude of the coupling constants (J-values) between adjacent protons provide crucial information about their connectivity and the substitution pattern on the aromatic rings.

Comparative ¹H NMR Data (Predicted and Experimental)

CompoundH-3 (s)H-4 (d)H-5 (d)H-6 (d)NH (br s)
7-Azaindole [2]~6.5~8.1~7.1~7.6~11.0
4-Bromo-7-azaindole [3]~6.6-~7.3~8.1~10.8
5-Bromo-7-azaindole [4]~6.5~8.3-~8.1~10.9
6-Bromo-7-azaindole ~6.5~8.2~7.3-~11.0

Note: Chemical shifts (δ) are in ppm relative to TMS. Data for 4- and 5-bromo-7-azaindole are from experimental sources. Data for 6-bromo-7-azaindole is predicted based on known substituent effects. The presence of a 2-carboxylic acid group is expected to cause a downfield shift of the H-3 proton.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The electron-withdrawing nature of the bromine atom and the carboxylic acid group directly impacts the electron density around the carbon atoms of the azaindole ring, leading to characteristic shifts in the ¹³C NMR spectrum.

Expected Trends in ¹³C NMR Chemical Shifts:

  • Carbon Bearing Bromine: The carbon atom directly attached to the bromine (ipso-carbon) will exhibit a chemical shift that is influenced by both the electronegativity of bromine and heavy atom effects.

  • Ortho, Meta, and Para Effects: The electronic effect of the bromine substituent is transmitted through the aromatic system, causing predictable shifts in the chemical shifts of the other carbon atoms.

  • Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid group will appear at a characteristic downfield chemical shift, typically in the range of 160-175 ppm.

Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundC2C3C3aC4C5C6C7aCOOH
7-Azaindole [5]~127~100~145~129~116~142~149-
5-Bromo-7-azaindole-2-carboxylic acid derivative [6]~144~113~126~128~111~132~151~169
4-Bromo-7-azaindole-2-carboxylic acid (Predicted) ~145~114~127~112~130~130~150~168
6-Bromo-7-azaindole-2-carboxylic acid (Predicted) ~143~112~125~131~118~115~152~170

Note: Chemical shifts (δ) are in ppm relative to TMS. Data for the 5-bromo derivative is from a closely related structure. Data for 4- and 6-bromo isomers are predicted based on additive substituent effects.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-azaindole carboxylic acid isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

MS_Workflow A Sample Solution B Electrospray Ionization (ESI) A->B Introduction C Mass Analyzer B->C Ion Transfer D Detector C->D m/z Separation E Mass Spectrum D->E Signal Detection

Sources

A Senior Application Scientist's Guide to Quality Control of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Well-Characterized Intermediate

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a key scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology.[1] Given its role as a crucial starting material, the purity and identity of this intermediate are paramount. The presence of impurities, such as isomers or residual starting materials from its synthesis, can have profound downstream effects, leading to failed reactions, compromised final product purity, and misleading biological data.

This guide provides an in-depth comparison of reference standards and outlines a robust, self-validating system for the quality control (QC) of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the tools to ensure the integrity of their starting materials.

The Foundation of Quality: Selecting a Reference Standard

A reference standard is a highly characterized material that serves as a benchmark against which new or incoming batches of a substance are compared. For a specialized intermediate like 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a pharmacopeial standard is often unavailable. Therefore, researchers must rely on commercial suppliers or qualify an in-house standard.

The choice of a reference standard is the single most critical decision in the QC workflow. A substandard reference material will invalidate all subsequent analytical work.

Comparative Analysis of Commercial Reference Standards

When selecting a commercial standard, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is essential. Key parameters for comparison include:

ParameterVendor A (Typical)Vendor B (Premium)Rationale & Importance
Purity (by HPLC) ≥97.0%≥99.5%High purity is crucial to avoid introducing impurities into the synthetic route. A higher purity standard provides a more accurate benchmark for assay calculations.
Identity Confirmation ¹H NMR Conforms to Structure¹H NMR, ¹³C NMR, MS, IR ConformsA multi-technique approach provides orthogonal verification of the molecular structure, significantly reducing the risk of misidentification (e.g., an isomer).
Data Provided HPLC chromatogram, ¹H NMR spectrumRaw data files (upon request), detailed interpretation of spectraAccess to raw data allows for independent verification and deeper analysis of potential trace impurities not highlighted in the summary report.
Traceability N/ACharacterized by qNMR against a traceable primary standardQuantitative NMR (qNMR) provides a direct and highly accurate measure of the mass fraction of the analyte, independent of its chromophore, offering superior accuracy for assay determination.

Recommendation: For critical applications such as the synthesis of clinical trial materials, a premium reference standard from a reputable vendor (similar to Vendor B) is strongly recommended. While the initial cost is higher, it provides a higher degree of confidence and mitigates the risk of costly downstream failures. For routine research and development, a well-characterized standard from a reliable supplier (like Vendor A) may be sufficient, provided in-house verification is performed.

cluster_0 Reference Standard Selection start Need to Qualify a Batch of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid q1 Is a Pharmacopeial Standard Available? start->q1 use_pharma Use Pharmacopeial Standard q1->use_pharma Yes q2 Evaluate Commercial Vendors. Is a Premium Grade (>99.5%, Multiple Analyses) Standard Available? q1->q2 No ans1_no No ans1_yes Yes use_premium Procure & Verify Premium Standard q2->use_premium Yes use_standard Procure Standard Grade (>97%) q2->use_standard No ans2_yes Yes ans2_no No qualify_inhouse Qualify In-House Primary Standard use_standard->qualify_inhouse For critical use cluster_qc QC Testing Workflow start Receive New Batch of Material identity_tests Identity Confirmation start->identity_tests ms_test Mass Spectrometry (Check MW & Isotope Pattern) identity_tests->ms_test nmr_test ¹H NMR Spectroscopy (Check Structural Fingerprint) identity_tests->nmr_test purity_test Purity & Assay (RP-HPLC) ms_test->purity_test nmr_test->purity_test eval Data Review: Does it meet all specifications? purity_test->eval release Release for Use in Synthesis eval->release Yes reject Reject Batch & Investigate eval->reject No

Sources

Mass Spectrometry Fragmentation Pattern Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated heterocycles is a critical bottleneck in drug metabolism and pharmacokinetics (DMPK) workflows. 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a highly functionalized 7-azaindole derivative, frequently utilized as a bioisostere in the development of kinase inhibitors (e.g., FGFR and FAK inhibitors).

Analyzing this scaffold via High-Resolution Mass Spectrometry (HRMS) presents a unique tri-fold analytical challenge:

  • The Halogen Signature: The presence of bromine necessitates the preservation of a strict 1:1 isotopic doublet ( 79Br / 81Br ).

  • Labile Moieties: The carboxylic acid group is highly prone to in-source and low-energy decarboxylation.

  • Rigid Core: The bicyclic pyrrolo[2,3-b]pyridine system requires precise collision energy (CE) optimization to induce informative ring cleavage.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers in mapping the fragmentation pattern of this molecule, providing a self-validating experimental protocol and quantitative performance data.

Theoretical Framework: The Causality of Fragmentation

Before comparing instrument platforms, we must establish the mechanistic baseline of the molecule's gas-phase dissociation. Understanding why specific bonds break dictates how we set our instrument parameters.

The Precursor Isotopic Envelope

Bromine exists naturally as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). In positive electrospray ionization (ESI+), the intact protonated molecule [M+H]+ ( C8​H6​BrN2​O2+​ ) presents as a distinct doublet separated by exactly 1.9979 Da .

  • 79Br Precursor: m/z 240.9613

  • 81Br Precursor: m/z 242.9592

Primary and Secondary Dissociation Pathways
  • Decarboxylation (Low CE): The lowest energy barrier for fragmentation is the neutral loss of carbon dioxide ( −44.0 Da). This occurs readily because the resulting cation ( C7​H6​BrN2+​ ) is highly resonance-stabilized by the electron-rich azaindole core.

  • Ring Cleavage (Medium CE): Higher collision energies force the opening of the pyrrole/pyridine rings, typically resulting in the expulsion of hydrogen cyanide (HCN, −27.0 Da) .

  • Debromination (High CE): The carbon-bromine bond is exceptionally robust in this aromatic system. It only cleaves at high collision energies, resulting in the loss of a bromine radical ( Br∙ ) or hydrogen bromide (HBr, −79.9 Da).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 240.9613 / 242.9592 (79Br / 81Br Isotope Doublet) F1 Primary Fragment [M+H - CO2]+ m/z 196.9714 / 198.9694 Decarboxylation M->F1 -CO2 (-43.9898 Da) Low CE (15 eV) F2 Minor Fragment [M+H - H2O]+ m/z 222.9507 / 224.9487 Dehydration M->F2 -H2O (-18.0106 Da) Low CE (15 eV) F3 Secondary Fragment [M+H - CO2 - HCN]+ m/z 169.9605 / 171.9585 Azaindole Ring Cleavage F1->F3 -HCN (-27.0109 Da) Med CE (25 eV) F4 Secondary Fragment [M+H - CO2 - HBr]+ m/z 117.0453 Debromination F1->F4 -HBr (-79.9262 Da) High CE (35 eV)

Figure 1: Gas-phase fragmentation pathway of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, the choice between an Orbitrap and a Q-TOF platform fundamentally alters the quality of the structural data obtained. Both platforms utilize different trapping and dissociation physics (HCD vs. CID) .

Orbitrap (Higher-energy C-trap Dissociation - HCD)

Orbitraps trap ions in an electrostatic field. They are unparalleled in Resolving Power , capable of achieving >240,000 FWHM at m/z 200.

  • The Advantage: This ultra-high resolution is critical if the sample is in a complex biological matrix (e.g., plasma), as it can easily resolve the target fragments from isobaric background interferences (such as distinguishing a 13C isotope from an 15N isotope) .

  • The Limitation: Orbitraps suffer from space-charge effects in the C-trap. Because the decarboxylation fragment (m/z 196.97) is overwhelmingly abundant, it fills the trap capacity quickly. This limits the intraspectral dynamic range, frequently causing the lower-abundance secondary fragments (like the debrominated m/z 117.04) to fall below the detection threshold .

Q-TOF (Collision-Induced Dissociation - CID)

Q-TOFs accelerate ions through a flight tube and detect them using microchannel plates (MCPs).

  • The Advantage: Because MCPs do not suffer from space-charge limitations, Q-TOFs offer a vastly superior intraspectral dynamic range. Furthermore, Q-TOFs provide exceptional Isotopic Fidelity . They perfectly preserve the 1:1 79Br / 81Br ratio across all concentration ranges, which is mandatory for automated halogen-matching algorithms to confidently identify the fragments .

  • The Limitation: Maximum resolution is typically capped between 40,000 and 80,000 FWHM, making them slightly more susceptible to matrix interference than Orbitraps.

Quantitative Performance Summary
Analytical ParameterOrbitrap Platform (e.g., Exploris)Q-TOF Platform (e.g., Xevo G3)Impact on 7-Azaindole Analysis
Max Resolution (m/z 200) 240,000 FWHM80,000 FWHMOrbitrap better resolves isobaric matrix noise.
Mass Accuracy < 1 ppm (Internal calibration)< 2 ppm (Requires lock mass)Both provide confident empirical formula generation.
Isotopic Fidelity (Br ratio) Moderate (Subject to space charge)Excellent Q-TOF prevents distortion of the 1:1 Br doublet.
Scan Speed 12 - 40 Hz> 100 Hz Q-TOF yields superior peak modeling for fast UHPLC.
Intraspectral Dynamic Range ~ 104 > 105 Q-TOF reliably detects minor ring-cleavage fragments.

Validated Experimental Protocol: LC-HRMS Workflow

To ensure reproducibility and scientific integrity, the following LC-HRMS protocol is designed as a self-validating system .

Rationale & Causality
  • Chromatography: A sub-2 µm C18 stationary phase is selected. The causality here is critical: the basic nitrogen in the azaindole core tends to tail due to secondary interactions with residual surface silanols. A high-purity, end-capped C18 column suppresses this.

  • Self-Validating Mechanism (CE Stepping): The protocol utilizes a dual-collision energy stepping approach (15 eV and 35 eV) within a single duty cycle. The 15 eV scan validates the intact precursor and the primary decarboxylation event, acting as an internal quality control for ionization efficiency. Simultaneously, the 35 eV scan generates the deep ring-cleavage fragments. Validation trigger: If the 1:1 bromine isotopic signature is lost in the 15 eV scan, the system automatically flags the spectrum for detector saturation (space-charge overload), invalidating the run before false structural annotations occur.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: Formic acid provides the necessary protons for efficient ESI+ ionization.

Step 2: UHPLC Separation Parameters

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: HRMS Acquisition Parameters (Q-TOF Example)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120 °C; Desolvation Temperature: 400 °C.

  • Data Acquisition: Auto-MS/MS (Data-Dependent Acquisition - DDA).

  • Collision Energy (CE): Ramp from 15 eV to 35 eV.

  • Lock Mass: Continuous infusion of Leucine Enkephalin (m/z 556.2771). Causality: Corrects for subtle temperature-induced drifts in the flight tube, ensuring sub-ppm mass accuracy throughout the batch.

References

  • Title: Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Source: Repository of the Academy's Library (MTAK) URL:[Link]

  • Title: Why do we prefer TOFs over Orbitraps for flow injection analysis? Source: Metabolomics Blog URL:[Link]

Safety Operating Guide

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

For researchers and drug development professionals, managing the lifecycle of specialized reagents is just as critical as the syntheses they enable. 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7) is a brominated azaindole derivative frequently utilized as a building block in the development of kinase inhibitors and other targeted therapeutics.

Because this compound combines a covalently bound halogen (bromine) with acute toxicity and a carboxylic acid moiety, its disposal is strictly regulated. Improper disposal not only risks severe regulatory penalties but also poses significant environmental and occupational hazards. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of this chemical.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, personnel must understand the quantitative and qualitative hazards of the material. The following table summarizes the critical data required for proper waste manifesting and risk assessment[1].

ParameterSpecification / ClassificationOperational Implication
CAS Number 1234616-71-7Required for inventory tracking and TSDF (Treatment, Storage, and Disposal Facility) manifesting.
GHS Hazard Codes H302, H312, H332, H315, H319, H336Indicates Acute Toxicity (Oral/Dermal/Inhalation) and Irritation. Mandates handling exclusively within a certified fume hood.
Chemical Class Halogenated Heterocyclic Carboxylic AcidMust be segregated strictly into the Halogenated Waste Stream to prevent dangerous cross-reactions.
EPA Waste Category RCRA Regulated (Halogenated Organic)Land disposal is federally restricted; mandates high-temperature thermal destruction (incineration)[2].

The Causality of Disposal Mechanics: Why Strict Segregation?

In laboratory waste management, the "why" dictates the "how." 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid must be handled with precise causality-driven protocols:

  • The Halogen Penalty: Mixing halogenated waste (like this brominated compound) with non-halogenated solvents drastically increases disposal costs and risks. When incinerated improperly, halogenated organics can form highly toxic environmental pollutants, such as dioxins and furans. Therefore, licensed waste brokers require strict segregation to route these chemicals to specialized high-temperature incinerators equipped with advanced scrubbers[3].

  • Acidic Reactivity: The carboxylic acid functional group can slowly corrode metal containers. Furthermore, if mixed with strong bases or reactive metals (e.g., sodium azide or cyanides) in a generic waste carboy, it can trigger exothermic reactions or the release of toxic gases.

  • Solvent Carrier Risks: In drug discovery workflows, this compound is often dissolved in polar aprotic solvents like DMSO or DMF. These solvents are highly skin-penetrating, meaning any dermal exposure to the waste solution will rapidly carry the toxic brominated solute directly into the bloodstream.

Standard Operating Procedure: Step-by-Step Disposal

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is confirmed.

Phase 1: Point-of-Generation Segregation

  • Isolate the Waste Stream: Determine if the waste is a solid (e.g., contaminated weighing paper, expired powder) or a liquid solution.

  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass container. Verification: Inspect the container for prior residues. Never use metal cans for carboxylic acids.

  • Segregate: Ensure the container is exclusively designated for "Halogenated Organic Waste." Do not mix with acetone, ethanol, or other non-halogenated wash solvents.

Phase 2: Containment and Subpart K Labeling

  • Seal the Container: Use a leak-proof, screw-top cap. Do not leave funnels in the waste container.

  • Apply EPA-Compliant Labeling: Under EPA Resource Conservation and Recovery Act (RCRA) Subpart K (tailored for academic and research labs), the label must explicitly alert emergency responders to the contents[4].

  • Required Text: Write "Hazardous Waste - Halogenated Organics." Furthermore, list the specific hazards: "Toxic, Irritant, Corrosive." Verification: Ensure the accumulation start date is clearly written the moment the first drop of waste enters the container.

Phase 3: Central Accumulation Area (CAA) Transfer

  • Monitor Volume and Time: Laboratories operating under Subpart K must transfer the waste to a Central Accumulation Area (CAA) within the regulatory timeframe (typically before 55 gallons are accumulated, or within a specific time limit such as 30 days during a lab cleanout)[4].

  • Secondary Containment: Transport the sealed HDPE container to the CAA using a secondary containment bin to prevent spill propagation if dropped.

Phase 4: TSDF Processing

  • Broker Handoff: Coordinate with a certified hazardous waste broker. The broker will profile the waste based on the CAS number (1234616-71-7) and transport it to a certified TSDF[5].

  • Final Destruction: The TSDF will subject the brominated waste to high-temperature incineration, neutralizing the organic framework and safely scrubbing the resulting hydrogen bromide (HBr) gas.

Disposal Workflow Visualization

The following diagram illustrates the logical progression of the compound from generation to environmental neutralization, ensuring compliance with EPA RCRA guidelines.

DisposalWorkflow Gen 1. Waste Generation (Solid or Solvent Mixture) Seg 2. Segregation (Halogenated Organic Stream) Gen->Seg Cont 3. Containment (HDPE Compatible Container) Seg->Cont Lab 4. EPA Subpart K Labeling (Hazards Explicitly Listed) Cont->Lab CAA 5. Central Accumulation Area (Time-limited Storage) Lab->CAA TSDF 6. TSDF Incineration (Thermal Destruction) CAA->TSDF Safe 7. Environmental Compliance (Zero Land Disposal) TSDF->Safe

Cradle-to-grave laboratory disposal workflow for halogenated organic waste.

Emergency Spill & Remediation Protocol

In the event of an accidental release of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, immediate and structured remediation is required to prevent inhalation of toxic dust or dermal absorption.

  • For Solid Spills (Powder): Do not dry sweep, as this aerosolizes the acutely toxic powder (H332). Gently cover the spill with damp absorbent paper (moistened with water or a compatible solvent) to suppress dust. Carefully scoop the material using a non-sparking tool into an HDPE hazardous waste container. Wash the area with a mild alkaline solution to neutralize residual carboxylic acid, followed by soap and water.

  • For Liquid Spills (In Solution): Immediately don double nitrile gloves and a respirator if the spill is outside a fume hood. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust. Once absorbed, collect the vermiculite into a designated halogenated waste container and label it as "Spill Cleanup Material - Halogenated Organics."

References

  • NextSDS. "4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR Title 40, Chapter I, Subchapter I, Part 268. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." Environmental Marketing Services LLC. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at:[Link]

Sources

Personal protective equipment for handling 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

As a Senior Application Scientist, I recognize that handling halogenated azaindole derivatives like 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1234616-71-7) requires more than just a cursory glance at a Safety Data Sheet (SDS). This compound is a highly valuable building block in drug discovery, heavily utilized in the synthesis of complex kinase inhibitors, including Aurora kinase inhibitors[1]. However, its physicochemical properties—specifically its lipophilicity and the presence of reactive bromo- and carboxylic acid moieties—dictate a stringent, uncompromising approach to personal protective equipment (PPE) and operational logistics.

To build a truly safe laboratory environment, we must move beyond simply listing rules; we must understand the causality behind them. Every protocol described below is designed as a self-validating system: if one step fails, the subsequent step acts as a physical or chemical failsafe to prevent exposure.

Hazard Profile & Mechanistic Causality

Before donning PPE, we must understand exactly what we are protecting ourselves against. The Globally Harmonized System (GHS) classification for this compound indicates acute toxicity and severe irritation across multiple exposure routes[2].

Table 1: GHS Hazard Profile and Mechanistic Causality for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

GHS Hazard CodeHazard StatementMechanistic Causality & Risk
H302 + H312 + H332 Harmful if swallowed, in contact with skin, or if inhaledThe lipophilic azaindole core allows the molecule to readily cross lipid bilayers (dermal and mucosal membranes), leading to rapid systemic acute toxicity[2].
H315 Causes skin irritationThe acidic carboxylic moiety lowers local pH upon contact with skin moisture, denaturing epidermal proteins and causing localized inflammation[2].
H319 Causes serious eye irritationDirect contact with the corneal epithelium causes rapid pH-driven and halogen-mediated cellular damage, requiring immediate flushing[2].
H336 May cause drowsiness or dizzinessInhalation of fine particulates leads to systemic absorption and subsequent central nervous system (CNS) depression, a known effect of certain halogenated nitrogenous heterocycles[2].

Personal Protective Equipment (PPE) Matrix

Under OSHA's Laboratory Standard (29 CFR 1910.1450), PPE must be selected based on a rigorous, compound-specific hazard evaluation[3]. Because this chemical is a fine powder with a high propensity to become airborne and cause CNS effects[2], respiratory and dermal protection are paramount.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Justification
Hand Protection Double-layered Nitrile gloves (min 5 mil thickness)Nitrile provides superior chemical resistance against halogenated organics compared to latex. Double-gloving ensures a fail-safe against micro-tears during mechanical manipulation[4].
Eye Protection Indirect-vented chemical splash gogglesPrevents airborne dust from bypassing the lenses. Standard safety glasses are fundamentally insufficient for irritating powders[4].
Body Protection Flame-resistant (FR) lab coat with knit cuffsKnit cuffs prevent powder from migrating up the forearm. FR material is a necessary precaution if handling alongside flammable solvents (e.g., DMF) during dissolution[4].
Respiratory N95 or P100 particulate respiratorFilters out fine particulate matter to prevent inhalation-induced CNS effects (H336). Note: Primary handling must occur in a fume hood, which acts as the primary respiratory control[3].

Operational Safety Workflow & Engineering Controls

The primary defense against exposure is not PPE, but engineering controls. The following step-by-step methodology ensures total containment during the most high-risk phase: weighing and transfer.

Step-by-Step Methodology: Weighing and Transfer

  • Airflow Verification: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). This provides optimal containment without creating turbulent vortices that could scatter the fine powder[4].

  • Static Mitigation: 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is highly prone to static charge buildup. Wipe the exterior of the reagent bottle, the analytical balance draft shield, and the weighing spatulas with a damp, lint-free cloth (using 70% ethanol/water) to dissipate static electricity.

  • Containment Weighing: Place an anti-static weighing boat on the balance inside the fume hood. Tare the balance.

  • Active Transfer: Using a grounded micro-spatula, carefully transfer the required mass. Self-validation check: If the powder clings to the spatula or flies outward, static is still present. Stop immediately and re-apply the anti-static wipe to the surrounding area.

  • In-Situ Dissolution: To eliminate dust generation during transport, dissolve the powder in your primary reaction solvent (e.g., DMF or DMSO) while the weighing boat is still inside the fume hood. Do not carry dry toxic powders across the laboratory.

  • Sealing and Decontamination: Transfer the dissolved solution to a reaction vial, seal it with a PTFE-lined septum cap, and decontaminate the exterior of the vial with a solvent wipe before removing it from the hood.

Spill Response and Disposal Plan

A spill of a toxic, irritating powder requires immediate, methodical action to prevent aerosolization and inhalation exposure[4].

Step-by-Step Methodology: Powder Spill Mitigation

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 5-foot radius) and ensure the fume hood sash is lowered to the working height to maximize exhaust draw.

  • Suppress (Never Dry-Sweep): Do NOT use a brush or dry paper towel. Dry sweeping aerosolizes the powder, drastically increasing inhalation risk. Instead, gently lay absorbent paper towels directly over the spilled powder.

  • Wetting: Carefully wet the paper towels with a compatible solvent (e.g., 10% isopropanol in water) starting from the perimeter of the spill and working inward. This traps the powder in a liquid matrix.

  • Collection: Scoop the wetted mass using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with laboratory detergent and water, followed by a 70% ethanol wipe-down to solubilize and remove any residual lipophilic traces of the azaindole.

  • Waste Segregation: Dispose of all cleanup materials, gloves, and wipes as "Halogenated Organic Waste." Do not mix this waste with strong oxidizing agents, as the bromo-heterocycle can undergo hazardous exothermic degradation.

Process Visualization

The following diagram maps the logical, self-validating workflow for handling this compound safely.

G A 1. Pre-Operation Risk Assessment (Review SDS & GHS Hazards) B 2. Don Specialized PPE (Double Nitrile, Goggles, Knit-Cuff Coat) A->B Proceed if approved C 3. Engineering Controls (Fume Hood at 80-100 fpm) B->C Verify PPE integrity D 4. Material Handling (Anti-Static Transfer & In-Situ Dissolution) C->D Verify face velocity E 5. Decontamination (70% EtOH Surface Wipe) D->E Post-transfer cleanup F 6. Waste Segregation (Halogenated Organic Waste) E->F Dispose materials

Sequential safety and operational workflow for handling 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

References

  • Title: US20070149561A1 - Azaindole inhibitors of aurora kinases Source: Google Patents URL
  • Title: 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid - NextSDS Source: NextSDS URL: [Link]

  • Title: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.